molecular formula C8H6BrClO B1307584 2-Bromophenylacetyl chloride CAS No. 55116-09-1

2-Bromophenylacetyl chloride

Cat. No.: B1307584
CAS No.: 55116-09-1
M. Wt: 233.49 g/mol
InChI Key: RFPBUXOVSZEMSW-UHFFFAOYSA-N
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Description

2-Bromophenylacetyl chloride is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromophenylacetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromophenylacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromophenylacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPBUXOVSZEMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399784
Record name 2-Bromophenylacetyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55116-09-1
Record name 2-Bromophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenylacetyl chloride
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Foundational & Exploratory

2-Bromophenylacetyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromophenylacetyl Chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2-Bromophenylacetyl chloride (2-BPAC), a pivotal reagent in synthetic organic chemistry and pharmaceutical development. We will move beyond a simple recitation of facts to explore the causal relationships behind its reactivity, the rationale for specific experimental protocols, and its strategic application in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

2-Bromophenylacetyl chloride, with the empirical formula C₈H₆BrClO, is a bifunctional molecule. The presence of a reactive acid chloride group and a bromo-substituted aromatic ring makes it a versatile synthetic intermediate. The ortho-positioning of the bromine atom relative to the acetyl chloride side chain introduces steric and electronic effects that influence its reactivity profile compared to its meta and para isomers.

Key identifiers and properties are summarized below for rapid reference.

PropertyValueSource
IUPAC Name 2-(2-bromophenyl)acetyl chloridePubChem[1]
CAS Number 55116-09-1Oakwood Chemical[2]
Molecular Formula C₈H₆BrClOPubChem[1]
Molecular Weight 233.49 g/mol PubChem[1]
Density 1.57 g/cm³Oakwood Chemical[2]
Appearance Not specified, typically a liquid or low-melting solidGeneral Knowledge

Synthesis of 2-Bromophenylacetyl Chloride

The most direct and common laboratory-scale synthesis of 2-BPAC involves the chlorination of its corresponding carboxylic acid, 2-bromophenylacetic acid. The choice of chlorinating agent is critical and is dictated by factors such as desired purity, scale, and ease of workup.

Causality in Reagent Selection:

Thionyl chloride (SOCl₂) is frequently the reagent of choice. Its primary advantage lies in the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous at standard reaction temperatures. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying purification.

An alternative, particularly for milder conditions, is oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF). The mechanism involves the initial formation of a Vilsmeier reagent, which is the active chlorinating species. This method is often preferred when the substrate is sensitive to the higher temperatures or acidic conditions associated with thionyl chloride.

General Synthesis Workflow Diagram

Synthesis_Workflow cluster_main Synthesis of 2-Bromophenylacetyl Chloride Start 2-Bromophenylacetic Acid (Starting Material) Process Reaction in Inert Solvent (e.g., DCM, Toluene) under Reflux or RT Start->Process Reagent Chlorinating Agent (e.g., SOCl₂ or (COCl)₂/DMF) Reagent->Process Workup Removal of Volatiles (Solvent, Excess Reagent) Process->Workup Product 2-Bromophenylacetyl Chloride (Crude Product) Workup->Product Purification Vacuum Distillation Product->Purification Final Pure 2-Bromophenylacetyl Chloride Purification->Final

Caption: General workflow for the synthesis of 2-BPAC.

Self-Validating Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is designed to be self-validating through clear checkpoints for reaction completion and product verification.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromophenylacetic acid (1.0 eq). The use of flame-dried glassware is critical to prevent premature hydrolysis of the acid chloride product and the thionyl chloride reagent.

  • Reaction Setup: Place the flask under an inert atmosphere (N₂ or Ar). Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene to dissolve the starting material.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5–2.0 eq) to the solution at room temperature. The reaction is exothermic and will generate HCl gas, which should be vented through a scrubber (e.g., a bubbler containing NaOH solution).

  • Reaction Progression: Heat the mixture to reflux. Monitor the reaction progress by periodically taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to observe the disappearance of the starting carboxylic acid and the appearance of the methyl ester product. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-bromophenylacetyl chloride is often a dark oil.

  • Purification and Validation: Purify the crude product by fractional distillation under high vacuum. The purity of the collected fractions should be validated by spectroscopic analysis. The final product should be stored under an inert atmosphere to prevent degradation.

Spectroscopic Characterization

Unequivocal identification of 2-BPAC is achieved through a combination of spectroscopic techniques. The expected data serves as a benchmark for validating synthesis and assessing purity.[3]

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -CH₂- (singlet)δ ≈ 4.3 - 4.5 ppmThe methylene protons are adjacent to both the electron-withdrawing carbonyl group and the phenyl ring, resulting in a downfield shift. The signal is a singlet as there are no adjacent protons.
Aromatic protons (multiplet)δ ≈ 7.1 - 7.6 ppmComplex multiplet pattern characteristic of a 1,2-disubstituted benzene ring.
¹³C NMR Carbonyl Carbon (C=O)δ ≈ 170 - 172 ppmThe highly deshielded environment of the acyl chloride carbonyl carbon.
Methylene Carbon (-CH₂-)δ ≈ 50 - 55 ppmDeshielded due to the adjacent carbonyl group.
Aromatic Carbonsδ ≈ 125 - 135 ppmMultiple signals corresponding to the different carbon environments in the substituted ring.
FT-IR C=O Stretch (Acyl Chloride)ν ≈ 1785 - 1815 cm⁻¹This is a highly characteristic, strong, and sharp absorption band. Its position at a higher frequency than carboxylic acids or esters is a definitive indicator of the acyl chloride functional group.
C-Cl Stretchν ≈ 650 - 850 cm⁻¹A moderate to strong band in the fingerprint region.
C-Br Stretchν ≈ 550 - 650 cm⁻¹A strong band, often overlapping with other absorptions in the lower fingerprint region.

Reactivity and Mechanistic Insights

The utility of 2-BPAC stems from its two primary reactive sites: the electrophilic acyl chloride and the substituted aromatic ring.

A. Friedel-Crafts Acylation

2-BPAC is an excellent substrate for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic systems. The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acyl chloride.[4]

Mechanism: The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion, which is resonance-stabilized.[5][6] This acylium ion is then attacked by an electron-rich aromatic ring (the nucleophile), proceeding through a cationic intermediate (the sigma complex) to yield the final acylated product after deprotonation.[7]

Friedel_Crafts cluster_mechanism Friedel-Crafts Acylation Mechanism Reactants 2-BPAC + AlCl₃ Acylium Acylium Ion Intermediate [R-C≡O]⁺ ↔ R-C⁺=O Reactants->Acylium Formation of Electrophile SigmaComplex Sigma Complex (Cationic Intermediate) Acylium->SigmaComplex Nucleophilic Attack Arene Nucleophilic Arene (e.g., Benzene) Arene->SigmaComplex Product Acylated Arene + HCl + AlCl₃ SigmaComplex->Product Deprotonation (Aromatization)

Caption: Mechanism of Friedel-Crafts acylation using 2-BPAC.

B. Nucleophilic Acyl Substitution

The carbonyl carbon of 2-BPAC is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the most common reaction pathway for this class of compounds. The chloride ion is an excellent leaving group, facilitating these transformations.[8][9]

General Mechanism: The reaction proceeds via a tetrahedral intermediate. A nucleophile (e.g., an alcohol, amine, or carboxylate) attacks the carbonyl carbon, breaking the C=O π-bond. The resulting tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion.

Applications in Drug Discovery: This reactivity is fundamental to its use as a building block. For instance, reaction with primary or secondary amines readily forms amides, a common functional group in many pharmaceutical agents. Reaction with alcohols yields esters, and reaction with carboxylates produces anhydrides. This versatility allows for the rapid generation of compound libraries for screening in drug discovery programs.[10][11]

Nucleophilic_Substitution cluster_mechanism Nucleophilic Acyl Substitution Mechanism Reactants 2-BPAC + Nucleophile (Nu-H) Attack Nucleophilic Attack on Carbonyl Carbon Reactants->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate (Chloride Expulsion) Intermediate->Collapse Product Substituted Product + HCl Collapse->Product

Caption: General mechanism for nucleophilic acyl substitution.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated organic compounds are of immense importance in pharmaceuticals. The presence of a bromine atom, as in 2-BPAC, can significantly modulate a molecule's pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[12]

2-BPAC serves as a key starting material or intermediate in the synthesis of various bioactive molecules. Its phenylacetic acid scaffold is found in several classes of drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The ability to use the acid chloride for amide or ester formation, and the potential for further modification at the aromatic ring (e.g., via cross-coupling reactions at the C-Br bond), makes 2-BPAC a valuable and versatile tool for medicinal chemists.[13]

Safety and Handling

2-Bromophenylacetyl chloride is a hazardous chemical that must be handled with appropriate precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Reactivity Hazards: It reacts violently with water and other protic solvents (hydrolysis), releasing corrosive HCl gas. It is also corrosive to metals.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[15]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases, alcohols, and oxidizing agents.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

  • Title: 2-Bromophenylacetyl chloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Source: Google Patents (US5036156A)
  • Title: (2R)-2-bromo-2-phenylacetyl chloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The Discovery of Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism Source: The Organic Chemistry Tutor (YouTube) URL: [Link]

  • Title: 2-Bromophenylacetyl chloride Source: Oakwood Chemical URL: [Link]

  • Title: 2-Bromophenylacetic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: 1H NMR spectrum of 1-bromo-2-chloroethane Source: Doc Brown's Chemistry URL: [Link]

  • Source: Google Patents (CN101550090B)
  • Title: Carbon-13 NMR spectrum of 1-bromo-2-chloroethane Source: Doc Brown's Chemistry URL: [Link]

  • Title: Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Title: Friedel-Crafts acylation Source: Khan Academy (YouTube) URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: The Discovery of Nucleophilic Substitution Reactions Source: NC State University Libraries URL: [Link]

  • Title: PHENYLACETYL CHLORIDE Safety Data Sheet Source: Loba Chemie URL: [Link]

  • Title: Drug Discovery and Development Source: IntechOpen URL: [Link]

  • Title: ALPHA-BROMOPHENYLACETYL CHLORIDE Source: ChemBK URL: [Link]

  • Title: Fragment-to-Lead Medicinal Chemistry Publications in 2020 Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Methodological & Application

Synthesis of 2-(2-Bromobenzyl)-5-aryl-1,3,4-oxadiazoles: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a cornerstone in the design of novel therapeutic agents. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The 2,5-disubstituted 1,3,4-oxadiazole framework allows for facile structural modifications to modulate the compound's physicochemical and pharmacokinetic profiles, making it a versatile scaffold in drug discovery programs.[3]

This application note provides a comprehensive guide to the synthesis of 2-(2-bromobenzyl)-5-aryl-1,3,4-oxadiazoles, utilizing 2-bromophenylacetyl chloride as a key starting material. The presence of the 2-bromobenzyl moiety introduces a valuable synthetic handle for further functionalization, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Two-Step Approach to the 1,3,4-Oxadiazole Core

The most prevalent and reliable method for the synthesis of unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles involves a two-step sequence:

  • Formation of a 1,2-Diacylhydrazine Intermediate: This step involves the acylation of an aroyl hydrazide with an acid chloride. In this protocol, we will react a suitable aroyl hydrazide with 2-bromophenylacetyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acid chloride.

  • Cyclodehydration: The resulting 1,2-diacylhydrazine is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This intramolecular condensation is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the elimination of a water molecule to yield the stable aromatic oxadiazole ring.

This synthetic approach is depicted in the workflow diagram below.

Synthesis_Workflow AroylHydrazide Aroyl Hydrazide Reaction1 Step 1: Acylation AroylHydrazide->Reaction1 AcidChloride 2-Bromophenylacetyl Chloride AcidChloride->Reaction1 Diacylhydrazine 1,2-Diacylhydrazine Intermediate Reaction2 Step 2: Cyclodehydration Diacylhydrazine->Reaction2 Oxadiazole 2-(2-Bromobenzyl)-5-aryl-1,3,4-oxadiazole POCl3 POCl₃ (Dehydrating Agent) POCl3->Reaction2 Reaction1->Diacylhydrazine Reaction2->Oxadiazole

Caption: Overall workflow for the synthesis of 2-(2-Bromobenzyl)-5-aryl-1,3,4-oxadiazoles.

Mechanistic Insights: The Role of Phosphorus Oxychloride in Cyclodehydration

The cyclodehydration of the 1,2-diacylhydrazine intermediate is the critical ring-forming step. Phosphorus oxychloride (POCl₃) is a highly effective and commonly employed reagent for this transformation. The mechanism involves the activation of the carbonyl oxygen atoms of the diacylhydrazine by the electrophilic phosphorus atom of POCl₃. This is followed by an intramolecular nucleophilic attack of the other carbonyl oxygen onto the activated carbonyl carbon, leading to the formation of a cyclic intermediate. Subsequent elimination of dichlorophosphoric acid and a proton furnishes the aromatic 1,3,4-oxadiazole ring.

Mechanism cluster_0 Cyclodehydration Mechanism Diacylhydrazine Diacylhydrazine Activated Intermediate Activated Intermediate Diacylhydrazine->Activated Intermediate + POCl₃ Cyclic Intermediate Cyclic Intermediate Activated Intermediate->Cyclic Intermediate Intramolecular Attack Oxadiazole Oxadiazole Cyclic Intermediate->Oxadiazole Elimination

Caption: Simplified mechanism of POCl₃-mediated cyclodehydration.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-(2-bromobenzyl)-5-aryl-1,3,4-oxadiazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aroyl Hydrazide (e.g., Benzohydrazide)Reagent Grade, ≥98%Sigma-AldrichStore in a desiccator.
2-Bromophenylacetyl Chloride≥97%Alfa AesarHandle in a fume hood. Moisture sensitive.
Phosphorus Oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-AldrichCorrosive and moisture sensitive. Handle with extreme care in a fume hood.
PyridineAnhydrous, 99.8%Sigma-AldrichStore under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Fisher Scientific
Ethanol200 Proof, AbsoluteVWR
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography.
Protocol 1: Synthesis of 1,2-Diacylhydrazine Intermediate
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the aroyl hydrazide (10 mmol, 1.0 equiv.) in anhydrous dichloromethane (40 mL).

  • Addition of Base: Add anhydrous pyridine (12 mmol, 1.2 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add a solution of 2-bromophenylacetyl chloride (10 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL) dropwise to the stirred mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,2-diacylhydrazine intermediate.

Protocol 2: Cyclodehydration to form 2-(2-Bromobenzyl)-5-aryl-1,3,4-oxadiazole
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the purified 1,2-diacylhydrazine intermediate (5 mmol).

  • Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.

  • Heating: Gently heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Precipitation and Filtration: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-(2-bromobenzyl)-5-aryl-1,3,4-oxadiazole.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations for 2-(2-Bromobenzyl)-5-phenyl-1,3,4-oxadiazole
¹H NMR Aromatic protons of the phenyl and bromophenyl rings (multiplets in the range of δ 7.2-8.1 ppm). A singlet for the benzylic methylene protons (-CH₂-) around δ 4.3-4.5 ppm.
¹³C NMR Signals for the two distinct carbons of the oxadiazole ring in the range of δ 160-165 ppm. A signal for the benzylic carbon around δ 30-35 ppm. Aromatic carbon signals in the range of δ 120-135 ppm.
FT-IR Characteristic C=N stretching vibration around 1610-1630 cm⁻¹. C-O-C stretching vibration of the oxadiazole ring around 1020-1070 cm⁻¹. Absence of N-H and C=O stretching bands from the diacylhydrazine intermediate.
Mass Spec A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br) should be observed.

Troubleshooting and Safety Considerations

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as acyl chlorides are highly moisture-sensitive. The dropwise addition at 0 °C is crucial to control the exothermic reaction.

  • Incomplete Cyclization in Step 2: The reaction may require a longer reflux time. Ensure the temperature is maintained at the boiling point of POCl₃.

  • Safety: 2-Bromophenylacetyl chloride and phosphorus oxychloride are corrosive and react violently with water. Always handle these reagents in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of the POCl₃ reaction is highly exothermic and should be performed with extreme caution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(2-bromobenzyl)-5-aryl-1,3,4-oxadiazoles. The described two-step method, involving the formation of a 1,2-diacylhydrazine intermediate followed by a phosphorus oxychloride-mediated cyclodehydration, is a robust and versatile route to this important class of heterocyclic compounds. The presence of the 2-bromobenzyl moiety offers a strategic advantage for further chemical modifications, making these compounds valuable building blocks for the development of novel therapeutic agents and functional materials.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Rehman, A., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., 26(4), 775-781.
  • El-Sayed, M. A. A., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of Chemistry, 2021, Article ID 6697329.
  • Zarghi, A., et al. (2005). Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 15(7), 1863-1865.
  • Bollikolla, H. B., & Liu, B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267.
  • Ben-Azu, B., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(21), 5139.
  • Kudelko, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7795.
  • Gore, R. P., et al. (2011). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(1), 248-253.
  • Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4), 1-4.
  • Sharma, V., & Kumar, P. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Ali, M. A., & Shaharyar, M. (2007). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Magnetic Resonance in Chemistry, 45(11), 978-982.
  • Fathalla, O. A. (2013). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 18(10), 12836-12845.
  • Adams, R., & Ulich, L. H. (1920). The use of Oxalyl Chloride for Producing Acid Chlorides. Journal of the American Chemical Society, 42(3), 599-611.

Sources

Application Notes and Protocols for the Synthesis of 2-(2-Bromobenzyl)thiazolidin-4-ones from 2-Bromophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazolidin-4-one Scaffold in Medicinal Chemistry

The thiazolidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention from researchers in medicinal chemistry and drug development.[1][2] This five-membered ring system, containing both sulfur and nitrogen heteroatoms, serves as a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.[3] The therapeutic potential of thiazolidin-4-ones is extensive, with reported activities including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2] The structural flexibility of the thiazolidin-4-one ring, particularly at the 2, 3, and 5-positions, allows for a high degree of chemical modification, enabling the fine-tuning of its biological profile to achieve enhanced potency and selectivity for various therapeutic targets.[4] The incorporation of an aryl substituent at the 2-position, in particular, has been a common strategy in the design of novel bioactive molecules. This guide provides a detailed protocol for the synthesis of a 2-aryl-thiazolidin-4-one, specifically a 2-(2-bromobenzyl) derivative, starting from 2-bromophenylacetyl chloride. This multi-step synthesis is designed to be a reliable and reproducible method for researchers in the field.

Synthetic Strategy: A Two-Stage Approach

A direct, one-pot synthesis of a thiazolidin-4-one from 2-bromophenylacetyl chloride is not a commonly reported method. Therefore, a more robust and scientifically sound two-stage synthetic approach is proposed. This strategy first involves the selective reduction of 2-bromophenylacetyl chloride to the corresponding aldehyde, 2-(2-bromophenyl)acetaldehyde. This intermediate is then utilized in a well-established one-pot, three-component reaction with a primary amine and thioglycolic acid to construct the desired thiazolidin-4-one ring system.

Synthetic_Workflow start 2-Bromophenylacetyl chloride aldehyde 2-(2-Bromophenyl)acetaldehyde start->aldehyde Stage 1: Reduction final_product 2-(2-Bromobenzyl)-3-alkyl- thiazolidin-4-one aldehyde->final_product Stage 2: One-Pot Three-Component Cyclocondensation

Caption: Overall synthetic workflow from 2-bromophenylacetyl chloride to the target thiazolidin-4-one.

Stage 1: Synthesis of 2-(2-Bromophenyl)acetaldehyde

The critical first step is the controlled reduction of the acyl chloride to the aldehyde. A common and effective method for this transformation is the Rosenmund reduction, which utilizes a poisoned palladium catalyst to prevent over-reduction to the corresponding alcohol.

Protocol: Rosenmund Reduction of 2-Bromophenylacetyl Chloride

Materials:

  • 2-Bromophenylacetyl chloride

  • Palladium on barium sulfate (Pd/BaSO₄), 5%

  • Quinoline-sulfur catalyst poison

  • Anhydrous toluene

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Filtration apparatus

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • In the reaction vessel, suspend 5% Pd/BaSO₄ (typically 0.1 equivalents relative to the acyl chloride) in anhydrous toluene.

  • Add a small amount of quinoline-sulfur catalyst poison to the suspension. The exact amount should be optimized but is typically a few drops per gram of catalyst.

  • Heat the mixture to a gentle reflux.

  • Introduce a steady stream of hydrogen gas into the reaction mixture through the gas inlet.

  • Slowly add a solution of 2-bromophenylacetyl chloride (1 equivalent) in anhydrous toluene to the refluxing mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is complete when the starting acyl chloride is consumed.

  • Upon completion, cool the reaction mixture to room temperature and switch the atmosphere back to inert gas.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of anhydrous toluene.

  • The resulting filtrate contains the 2-(2-bromophenyl)acetaldehyde. Due to the potential instability of the aldehyde, it is often recommended to use this solution directly in the next step without extensive purification.

Causality Behind Experimental Choices:

  • Palladium on Barium Sulfate: This catalyst is standard for the Rosenmund reduction. The barium sulfate support provides a large surface area for the reaction.

  • Quinoline-Sulfur Poison: This is crucial for the success of the reaction. It deactivates the catalyst just enough to prevent the over-reduction of the aldehyde product to the corresponding alcohol.

  • Anhydrous Toluene: An inert, high-boiling solvent is necessary to carry out the reaction at an elevated temperature and to ensure that the acyl chloride does not hydrolyze.

  • Hydrogen Gas: The reducing agent for this catalytic hydrogenation.

Stage 2: One-Pot, Three-Component Synthesis of 2-(2-Bromobenzyl)thiazolidin-4-one

This stage utilizes the prepared 2-(2-bromophenyl)acetaldehyde in a classic one-pot reaction with a primary amine and thioglycolic acid to form the thiazolidin-4-one ring.[5][6]

Reaction Mechanism

The formation of the thiazolidin-4-one ring proceeds through a well-established mechanism:

  • Imine Formation: The reaction is initiated by the condensation of the primary amine with the aldehyde (2-(2-bromophenyl)acetaldehyde) to form a Schiff base (imine) intermediate. This is an acid- or base-catalyzed process.

  • Thiol Addition: The sulfur atom of thioglycolic acid acts as a nucleophile and attacks the electrophilic carbon of the imine. This results in the formation of a hemithioaminal intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the hemithioaminal then attacks the carbonyl carbon of the carboxylic acid group of the thioglycolic acid moiety in an intramolecular fashion. This cyclization step forms the five-membered thiazolidinone ring with the elimination of a molecule of water.

Thiazolidinone_Formation_Mechanism cluster_0 Imine Formation cluster_1 Thiol Addition & Cyclization Aldehyde 2-(2-Bromophenyl)acetaldehyde Imine Schiff Base (Imine) Intermediate Aldehyde->Imine + R-NH2 - H2O Amine Primary Amine (R-NH2) Amine->Imine Hemithioaminal Hemithioaminal Intermediate Imine->Hemithioaminal + Thioglycolic Acid Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Hemithioaminal Thiazolidinone 2-(2-Bromobenzyl)-3-alkyl- thiazolidin-4-one Hemithioaminal->Thiazolidinone Intramolecular Cyclization - H2O

Caption: Mechanism of the three-component synthesis of thiazolidin-4-ones.

Protocol: Synthesis of 2-(2-Bromobenzyl)-3-alkyl-thiazolidin-4-one

Materials:

  • Solution of 2-(2-bromophenyl)acetaldehyde in toluene (from Stage 1)

  • A primary amine (e.g., methylamine, ethylamine, aniline, etc.)

  • Thioglycolic acid

  • Toluene or another suitable solvent (e.g., benzene, ethanol)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To the toluene solution of 2-(2-bromophenyl)acetaldehyde (1 equivalent) from Stage 1, add the primary amine (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

  • Add thioglycolic acid (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, collect the water that is formed during the reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted thioglycolic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(2-bromobenzyl)-3-alkyl-thiazolidin-4-one.

Causality Behind Experimental Choices:

  • One-Pot Reaction: This approach is efficient as it avoids the isolation of the potentially unstable imine intermediate.

  • Reflux Conditions: The elevated temperature is necessary to drive the condensation and cyclization reactions, which involve the elimination of water. The use of a Dean-Stark trap can further facilitate the removal of water and shift the equilibrium towards the product.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials and byproducts, simplifying the subsequent purification.

  • Column Chromatography: This is a standard and effective method for purifying the final product to a high degree of purity.

Data Presentation: Expected Product Characterization

The synthesized 2-(2-bromobenzyl)-3-alkyl-thiazolidin-4-one can be characterized using standard spectroscopic techniques. The following table provides expected ranges for key spectroscopic data based on similar structures reported in the literature.

Spectroscopic DataExpected Characteristics
¹H NMR - Aromatic protons (2-bromophenyl group): Multiplets in the range of δ 7.0-7.8 ppm. - Methylene protons (benzyl CH₂): A multiplet or two doublets of doublets around δ 3.0-3.5 ppm. - Thiazolidinone ring CH₂: Two doublets around δ 3.6-4.0 ppm. - Thiazolidinone ring CH: A triplet or multiplet around δ 4.5-5.0 ppm. - Protons of the N-alkyl group: Signals in the upfield region, characteristic of the specific alkyl group used.
¹³C NMR - Carbonyl carbon (C=O): A signal in the range of δ 170-175 ppm. - Aromatic carbons: Signals in the range of δ 120-140 ppm. - Thiazolidinone ring carbons: Signals around δ 30-60 ppm. - N-alkyl carbons: Signals in the upfield region.
IR (Infrared) - A strong absorption band for the C=O stretch of the amide in the region of 1680-1720 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - C-N and C-S stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. - Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of 2-(2-bromobenzyl)thiazolidin-4-ones from 2-bromophenylacetyl chloride. By following the detailed two-stage protocol, researchers can reliably prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided mechanistic insights and expected characterization data will aid in the successful execution and validation of the synthesis.

References

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. 2021. Available from: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Institutes of Health. 2021. Available from: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. 2022. Available from: [Link]

  • Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. ResearchGate. 2022. Available from: [Link]

  • Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. Royal Society of Chemistry. 2021. Available from: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. 2021. Available from: [Link]

  • Synthesis and antibacterial activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones. ScienceDirect. 2004. Available from: [Link]

  • A Review on Chemistry, Synthesis and Uses of Thiazolidin-4-ones: Review Article. ResearchGate. 2023. Available from: [Link]

  • Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders. Hindawi. 2014. Available from: [Link]

  • “NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. IJNRD. 2024. Available from: [Link]

  • Design, Synthesis, and Biological Activity of New Thiazolidine-4- One Derived from Symmetrical 4-Amino-1,2,4-Triazole. ResearchGate. 2023. Available from: [Link]

  • Chemistry and biological activity of thiazolidinones. ACS Publications. 1981. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Acylation of Primary Amines with 2-Bromophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview and actionable protocols for the acylation of primary amines using 2-Bromophenylacetyl chloride. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying chemical principles, offers a robust experimental framework, and addresses critical parameters for achieving high-yield, high-purity synthesis of N-substituted 2-(2-bromophenyl)acetamides. These products are valuable intermediates in the synthesis of various pharmacologically active molecules and fine chemicals.

Scientific Foundation and Rationale

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. The reaction between an acyl chloride and a primary amine is a classic, highly efficient method for creating this linkage. This specific transformation utilizes 2-Bromophenylacetyl chloride, a reactive electrophile, to acylate a nucleophilic primary amine.

The Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[1][2] The process can be dissected into two principal stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Bromophenylacetyl chloride. This initial attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate.[3][4]

  • Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).[2][3]

This sequence generates the desired amide product and a molecule of hydrogen chloride (HCl).[5] Because amines are basic, the HCl byproduct will readily react with any unreacted primary amine, forming an ammonium salt and rendering it non-nucleophilic. To prevent this loss of starting material and to drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base is typically added to scavenge the HCl.[3][6]

Caption: Nucleophilic Addition-Elimination Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation of a primary amine with 2-Bromophenylacetyl chloride. The quantities provided are for a representative small-scale synthesis and should be adjusted proportionally for different scales.

Materials and Equipment
Reagent/MaterialPurposeTypical GradeNotes
Primary Amine (e.g., Benzylamine)Nucleophile>98% PurityEnsure it is free of significant water content.
2-Bromophenylacetyl chlorideElectrophile>97% PurityHighly reactive, corrosive, and a lachrymator. Handle with care.[7]
Triethylamine (TEA) or PyridineHCl Scavenger (Base)AnhydrousTEA is a stronger, non-nucleophilic base. Pyridine can act as a nucleophilic catalyst.[8]
Dichloromethane (DCM)SolventAnhydrousAprotic solvent, dissolves reactants and is relatively inert.
1M Hydrochloric Acid (HCl)Work-up ReagentACS GradeTo remove excess amine and base.
Saturated Sodium Bicarbonate (NaHCO₃)Work-up ReagentACS GradeTo neutralize any remaining acid.
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentACS GradeTo remove residual water from the organic phase.
Round-bottom flask, Magnetic stirrer, Stir bar, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator, Glassware for purification.EquipmentStandard Lab GradeAll glassware must be oven-dried to prevent hydrolysis of the acyl chloride.
General Reaction Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve amine (1.0 eq) & base (1.2 eq) in anhydrous DCM in an oven-dried flask. B 2. Cool the solution to 0 °C using an ice-water bath. A->B C 3. Add 2-Bromophenylacetyl chloride (1.1 eq) dissolved in DCM dropwise via addition funnel. B->C D 4. Stir at 0 °C for 30 min, then warm to room temperature and stir for 2-4 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Transfer mixture to a separatory funnel. Wash sequentially with 1M HCl, H₂O, and sat. NaHCO₃. E->F G 7. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. F->G H 8. Purify the crude solid by recrystallization (e.g., from Ethyl Acetate/Hexanes) or column chromatography. G->H I 9. Characterize the final product (NMR, IR, MS, m.p.). H->I

Caption: General workflow for the acylation reaction.

Step-by-Step Protocol:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (e.g., 10.0 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (12.0 mmol, 1.2 eq.) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[9]

  • Acyl Chloride Addition: Dissolve 2-Bromophenylacetyl chloride (11.0 mmol, 1.1 eq.) in 10 mL of anhydrous DCM and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.[8] A white precipitate of triethylammonium chloride will likely form.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes. Then, remove the ice bath and let the reaction proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the consumption of the primary amine using Thin-Layer Chromatography (TLC).[11] A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess triethylamine and any remaining primary amine.

    • Wash with water (1 x 20 mL).

    • Wash with saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any residual acid.

    • Wash with brine (1 x 20 mL) to aid in phase separation.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]

  • Purification: The crude N-substituted 2-(2-bromophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Field-Proven Insights & Troubleshooting

Causality Behind Experimental Choices
  • Why Anhydrous Conditions? 2-Bromophenylacetyl chloride is highly reactive and will readily hydrolyze upon contact with water to form the corresponding carboxylic acid. This side reaction consumes the electrophile and complicates purification.

  • Why Dropwise Addition at 0 °C? The acylation reaction is typically very exothermic.[3] Slow, controlled addition at low temperatures prevents a runaway reaction, minimizes the formation of side products, and ensures safety.

  • Choosing the Right Base: While triethylamine is common, for less reactive amines or sensitive substrates, pyridine can be advantageous. Pyridine can form a highly reactive acylpyridinium intermediate, which then acylates the amine.[6] Alternatively, using two equivalents of the primary amine is a viable strategy, where one equivalent acts as the nucleophile and the second acts as the HCl scavenger.[2]

Potential Side Reactions and Mitigation
  • Ketene Formation: Acyl chlorides possessing an α-hydrogen can, in the presence of a base like triethylamine, undergo elimination to form a highly reactive ketene intermediate.[12] While this ketene can still acylate the amine, it can also dimerize or react with other nucleophiles, leading to byproducts.[12] Using a less hindered base or carefully controlling the addition rate can minimize this pathway.

  • Over-acylation: Although primary amines form secondary amides which are generally less nucleophilic, over-acylation to form an imide is a theoretical possibility, especially with an excess of acyl chloride and a strong base.[12] Using a slight excess of the amine or controlled stoichiometry of the acyl chloride is recommended.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive acyl chloride (hydrolyzed); Unreactive amine.Check the quality of the acyl chloride. For unreactive amines, consider using pyridine as a catalyst or gentle heating.
Low Yield Incomplete reaction; Product loss during work-up.Allow longer reaction times. Ensure pH is correct during extractions to avoid product loss into aqueous layers.
Impure Product Presence of unreacted starting materials or side products.Optimize stoichiometry. Ensure thorough washing during work-up. Employ careful purification by recrystallization or chromatography.
Oily Product Product may be a low-melting solid or oil; Impurities present.Attempt to triturate with a non-polar solvent like hexanes to induce crystallization. If it fails, purify by column chromatography.

Safety and Handling

2-Bromophenylacetyl chloride is a hazardous chemical.

  • Hazards: Causes severe skin burns and eye damage.[7] It is a lachrymator (causes tearing) and reacts violently with water.[7]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber), a flame-resistant lab coat, and chemical splash goggles with a face shield.[13][14]

  • Handling: Use oven-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) if working with particularly sensitive substrates. Quench any excess reagent carefully with a suitable nucleophile like isopropanol before disposal.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]

  • Chemguide. (n.d.). Acyl chlorides with ammonia or primary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing bromoacetamide.
  • Organic Syntheses. (n.d.). 2-Bromoallylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]

  • National Institutes of Health. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. Retrieved from [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • D-Scholarship@Pitt. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetyl chloride. Retrieved from [Link]

  • AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

  • Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes. Retrieved from [Link]

  • PubMed. (n.d.). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides. Retrieved from [Link]

  • ResearchGate. (2025). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Bromophenylacetyl Chloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Bromophenylacetyl Moiety

In the landscape of modern drug discovery, the efficient construction of novel molecular architectures with desirable pharmacological profiles is paramount. Arylacetic acid derivatives, particularly those bearing reactive functional groups, serve as invaluable synthons for accessing a diverse range of heterocyclic and substituted scaffolds. Among these, 2-bromophenylacetyl chloride stands out as a bifunctional building block of significant strategic importance. Its utility stems from the presence of two key reactive centers: a highly electrophilic acyl chloride and a bromine-substituted aromatic ring.

The acyl chloride functionality provides a reliable handle for the introduction of the 2-bromophenylacetyl moiety onto nucleophilic scaffolds, most commonly through robust amide bond formation. This reaction is characterized by its high efficiency and broad substrate scope. Simultaneously, the bromine atom on the phenyl ring acts as a versatile synthetic lever. It can be retained in the final molecule to modulate lipophilicity or to engage in halogen bonding interactions with biological targets. Alternatively, it can serve as a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. This dual reactivity profile makes 2-bromophenylacetyl chloride a powerful tool for generating libraries of compounds for screening and lead optimization in medicinal chemistry programs targeting a wide array of therapeutic areas, including central nervous system (CNS) disorders and cardiovascular diseases.

This technical guide provides an in-depth exploration of the applications of 2-bromophenylacetyl chloride, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and hazards associated with a chemical building block is a prerequisite for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₈H₆BrClOPubChem[1]
Molecular Weight 233.49 g/mol PubChem[1]
Appearance Not specified, typically a liquid or low-melting solidGeneral Knowledge
CAS Number 55116-09-1PubChem[1]
IUPAC Name 2-(2-bromophenyl)acetyl chloridePubChem[1]

Safety Profile:

2-Bromophenylacetyl chloride is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and alcohols.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 2-bromophenylacetyl chloride is primarily centered on two classes of reactions: nucleophilic acyl substitution and transformations involving the aryl bromide.

Nucleophilic Acyl Substitution: The Gateway to Amide Scaffolds

The most prevalent application of 2-bromophenylacetyl chloride is in the acylation of amines to form N-(2-bromophenyl)acetamide derivatives. This reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base, either an excess of the amine substrate or an added non-nucleophilic base like triethylamine, is required to neutralize the hydrogen chloride byproduct.

Caption: Nucleophilic addition-elimination mechanism for amide formation.

The resulting N-(2-bromophenyl)acetamide scaffold is a common feature in molecules targeting the central nervous system, as the phenylacetamide moiety is a known pharmacophore for various receptors.

Intramolecular Friedel-Crafts Reaction: A Pathway to Fused Ring Systems

The 2-bromophenylacetyl group can be strategically employed to construct fused heterocyclic systems, such as isoquinolinones, through intramolecular Friedel-Crafts reactions. This powerful C-C bond-forming reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).

Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the amide, which is formed in a prior step from 2-bromophenylacetyl chloride and an appropriate amine. This coordination enhances the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring of the amine portion of the molecule can then act as an intramolecular nucleophile, attacking the activated carbonyl group to form a new six-membered ring. Subsequent aromatization through the loss of a proton yields the fused heterocyclic product. The bromine atom on the phenylacetyl moiety typically remains intact during this process, offering a handle for further synthetic modifications.

Caption: Intramolecular Friedel-Crafts acylation workflow.

This strategy is particularly valuable for the synthesis of isoquinolin-3-ones, a privileged scaffold in medicinal chemistry with applications in the development of CNS and cardiovascular agents.

Experimental Protocols

The following protocols are provided as detailed, field-proven methodologies for the application of 2-bromophenylacetyl chloride in the synthesis of key medicinal chemistry intermediates.

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(2-bromophenyl)acetamides

This protocol describes the synthesis of an N-aryl-2-(2-bromophenyl)acetamide via nucleophilic acyl substitution. The procedure is analogous to the well-established synthesis of N-(4-bromophenyl)-2-(2-thienyl)acetamide.[2]

Materials:

  • Substituted aniline (1.0 eq)

  • 2-Bromophenylacetyl chloride (1.0 eq)

  • Triethylamine (1.1 eq, optional, but recommended)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve 2-bromophenylacetyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: a. Quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. c. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. b. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere prevents the hydrolysis of 2-bromophenylacetyl chloride to the corresponding carboxylic acid, which would be an unproductive side reaction.

  • Cooling to 0 °C: The reaction between an acyl chloride and an amine is often highly exothermic. Initial cooling helps to control the reaction rate, prevent the formation of byproducts, and ensure safety.

  • Use of Triethylamine: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Aqueous Workup: The washing steps with NaHCO₃ and brine are crucial for removing any unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Protocol 2: Synthesis of a Fused Heterocyclic System via Intramolecular Friedel-Crafts Reaction

This protocol outlines a general procedure for the intramolecular Friedel-Crafts cyclization of an N-aryl-2-(2-bromophenyl)acetamide to form a tricyclic lactam, a core structure in some CNS-active molecules. This method is based on established principles of intramolecular Friedel-Crafts reactions.[1]

Materials:

  • N-Aryl-2-(2-bromophenyl)acetamide (from Protocol 1) (1.0 eq)

  • Aluminum chloride (AlCl₃) (2.0-3.0 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Crushed ice and water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate or other suitable extraction solvent

  • Standard glassware for reflux, workup, and purification.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend aluminum chloride (2.0-3.0 eq) in anhydrous DCM or DCE.

  • Addition of Substrate: Add the N-aryl-2-(2-bromophenyl)acetamide (1.0 eq) portion-wise to the stirred suspension. The reaction is often exothermic.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed with caution in a fume hood. b. Stir the resulting mixture until all the aluminum salts have dissolved. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. d. Combine the organic extracts and wash them with water, saturated aqueous NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: a. Filter and concentrate the organic solution under reduced pressure. b. Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Stoichiometric Lewis Acid: A stoichiometric excess of AlCl₃ is often required because it complexes with both the carbonyl oxygen of the starting material and the product, which can deactivate the catalyst.

  • Anhydrous Conditions: AlCl₃ reacts violently with water. Strict anhydrous conditions are essential to maintain the catalytic activity and for safety.

  • Choice of Solvent: Non-polar, aprotic solvents like DCM or DCE are used as they do not react with the Lewis acid.

  • Acidic Workup: The addition of the reaction mixture to ice and concentrated HCl is necessary to hydrolyze the aluminum complexes and liberate the product. The acid also helps to dissolve the aluminum hydroxide that is formed.

Applications in Medicinal Chemistry: Case Studies

While a direct synthesis of a marketed drug using 2-bromophenylacetyl chloride is not readily found in the public domain, its utility is evident in the synthesis of key pharmacophores and intermediates for drug discovery.

Case Study 1: Synthesis of Precursors for CNS-Active Agents

Phenylacetyl derivatives are known to be key components in a variety of CNS-active agents. For instance, a study on selective M2 muscarinic receptor antagonists explored a series of phenylacetyl derivatives containing a dibenzodiazepinone skeleton.[3] These compounds have potential applications in treating bradycardia with low central nervous system permeability. The synthesis of such complex molecules often begins with the formation of an amide bond, a reaction for which 2-bromophenylacetyl chloride is an ideal starting material. The bromo-substituent can be used to fine-tune the electronic and steric properties of the molecule or to introduce further diversity through cross-coupling reactions.

Case Study 2: Access to the Isoquinolinone Scaffold

The isoquinoline and isoquinolinone motifs are present in a wide range of natural products and synthetic pharmaceuticals with diverse biological activities, including Rho-kinase inhibitors for the treatment of cardiovascular diseases.[4] The intramolecular Friedel-Crafts reaction described in Protocol 2 provides a direct route to isoquinolin-3-one derivatives from 2-bromophenylacetyl chloride. This approach allows for the rapid construction of a library of substituted isoquinolinones for screening against various biological targets.

Conclusion

2-Bromophenylacetyl chloride is a versatile and highly valuable building block for medicinal chemists. Its dual reactivity allows for the straightforward synthesis of N-(2-bromophenyl)acetamide derivatives, which are important intermediates for CNS-active compounds. Furthermore, it serves as an excellent precursor for the construction of fused heterocyclic systems like isoquinolinones via intramolecular Friedel-Crafts reactions. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers to effectively utilize this powerful synthon in their drug discovery programs.

References

  • PubChem. (n.d.). 2-Bromophenylacetyl chloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolin-3-ones. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Ferreira, S. B., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1777. [Link]

  • Galaxy Publication. (2022). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Archives of Pharmacy Practice.
  • Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones. Retrieved January 25, 2026, from [Link]

  • RSC Publishing. (2012). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes.
  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • PMC. (2010). Latest drug developments in the field of cardiovascular disease. Journal of the American College of Cardiology.
  • Google Patents. (n.d.). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.
  • PMC. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. Journal of the American Chemical Society.
  • ResearchGate. (2007). A Novel Synthesis of 1-Substituted 2H-Isoquinolin-3-ones. Retrieved January 25, 2026, from [Link]

  • Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • Fiveable. (n.d.). Cardiovascular drugs | Medicinal Chemistry Class Notes. Retrieved January 25, 2026, from [Link]

  • PubMed. (2013). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. Journal of Analytical Toxicology.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Derivatives. Retrieved January 25, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • Chemistry LibreTexts. (2022). Cardiovascular Drugs. Retrieved January 25, 2026, from [Link]

  • PubMed. (1995). Synthesis and biological evaluation of phenylacetyl derivatives having low central nervous system permeability as potent and selective M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry.
  • Biosciences Area. (2017). Two Basic Mechanisms of Cardiovascular Drugs. Retrieved January 25, 2026, from [Link]

  • SciSpace. (2013). Top 27 Central nervous system agents in medicinal chemistry papers published in 2012. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes and Protocols: A Comprehensive Guide to Amide Synthesis utilizing 2-Bromophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the synthesis of amides using 2-bromophenylacetyl chloride. It is designed to equip researchers in organic chemistry and drug development with the necessary theoretical and practical knowledge to successfully employ this versatile reagent. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety and handling considerations.

Introduction: The Significance of Amide Bonds and the Role of 2-Bromophenylacetyl Chloride

The amide bond is a cornerstone of modern chemistry and biology, most notably as the fundamental linkage in peptides and proteins. Its remarkable stability and structural role also make it a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of amides is, therefore, a critical transformation in organic synthesis.

One of the most direct and reliable methods for amide bond formation is the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl chloride.[1][2] 2-Bromophenylacetyl chloride is a particularly useful building block in this context. The presence of the 2-bromophenyl moiety offers several strategic advantages:

  • Orthogonal Reactivity: The aryl bromide provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage functionalization of the amide product. This is a powerful strategy in medicinal chemistry for the rapid generation of compound libraries.

  • Modulation of Physicochemical Properties: The bromo-substituted phenyl ring can influence the lipophilicity, metabolic stability, and conformational preferences of the final molecule, which are critical parameters in drug design.

  • Structural Scaffolding: The 2-bromophenylacetamide core can serve as a rigid scaffold to which other pharmacophoric elements can be attached.

This guide will focus on the practical aspects of using 2-bromophenylacetyl chloride to synthesize primary, secondary, and tertiary amides.

The Underlying Chemistry: Mechanism of Amide Formation

The reaction of 2-bromophenylacetyl chloride with a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism. This is a two-step process involving addition followed by elimination.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion is expelled as a good leaving group. A base, which can be a second equivalent of the amine or an added non-nucleophilic base, then deprotonates the nitrogen atom to yield the neutral amide product and an ammonium salt byproduct.

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Safety and Handling of 2-Bromophenylacetyl Chloride

Crucial Safety Considerations:

2-Bromophenylacetyl chloride is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.[4][5][6]

  • Corrosive: Causes severe skin burns and eye damage.[4] Avoid all contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Lachrymator: The vapors are irritating to the eyes and respiratory tract, causing tearing.

  • Moisture Sensitive: Reacts with water and other protic solvents to produce 2-bromophenylacetic acid and corrosive hydrogen chloride gas. Always handle under anhydrous conditions and store in a tightly sealed container in a cool, dry place.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3][4][5][6]

General Experimental Protocols

The following protocols provide a general framework for the synthesis of amides from 2-bromophenylacetyl chloride. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Synthesis of a Secondary Amide: N-Aryl-2-(2-bromophenyl)acetamide

This protocol is adapted from standard acylation procedures and is suitable for the reaction of 2-bromophenylacetyl chloride with an aromatic amine.

Materials:

  • 2-Bromophenylacetyl chloride

  • Substituted aniline (e.g., 4-bromoaniline)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.2 M concentration with respect to the aniline) at 0 °C (ice bath), add a solution of 2-bromophenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[7]

Synthesis of a Tertiary Amide: N,N-Dialkyl-2-(2-bromophenyl)acetamide

This protocol is suitable for the reaction of 2-bromophenylacetyl chloride with a secondary amine.

Materials:

  • 2-Bromophenylacetyl chloride

  • Secondary amine (e.g., diethylamine)

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (0.2 M concentration with respect to the amine).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-bromophenylacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up the reaction as described in section 4.1.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve_amine Dissolve amine and base in anhydrous solvent cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Add 2-bromophenylacetyl chloride dropwise cool->add_acyl_chloride stir Stir at room temperature add_acyl_chloride->stir dilute Dilute with solvent stir->dilute wash_acid Wash with 1 M HCl dilute->wash_acid wash_water Wash with water wash_acid->wash_water wash_base Wash with sat. NaHCO₃ wash_water->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: General experimental workflow for amide synthesis.

Characterization of N-Substituted 2-(2-Bromophenyl)acetamides

The synthesized amides can be characterized using standard spectroscopic techniques.

Spectroscopic Data

The following tables summarize typical spectroscopic data for representative N-substituted 2-(2-bromophenyl)acetamide derivatives. Note that chemical shifts are reported in ppm and coupling constants (J) in Hz.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundAr-H (m)-NH- (br s)-CH₂- (s)Other Protons (m)
N-(2-Bromophenyl)acetamide derivative¹7.01-7.578.964.74²-
N-(p-tolyl)acetamide³7.11-7.468.154.68²2.33 (s, 3H, CH₃)

¹Data for N-(2-Bromophenyl)-2-(4-formylphenoxy)acetamide[1] ²This is an OCH₂ group, but the chemical shift is indicative of a methylene adjacent to an amide and an aromatic ring. ³Data for 2-(4-Formylphenoxy)-N-p-tolylacetamide[1]

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundC=O (s)Ar-C (m)-CH₂- (s)Other Carbons (m)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide⁴168.1114.8-138.337.4-
(E)-2-(4-((2-Isonicotinoylhydrazono)methyl)phenoxy)-N-(4-nitrophenyl)acetamide⁵167.3115.1-159.567.0³-

⁴Data from a similar N-aryl acetamide derivative.[7] ⁵Data for a more complex acetamide derivative.[1]

Table 3: IR Data (film, cm⁻¹)

CompoundN-H stretchC=O stretch
N-(2-Bromophenyl)acetamide derivative¹~3300 (br)1675
N-(p-tolyl)acetamide³~3300 (br)1689
Purification Insights
  • Recrystallization: For crystalline solid products, recrystallization is an effective purification method. Common solvent systems include ethanol, ethyl acetate/hexane, and chloroform/hexane.[1][8]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane is typically a good starting point for elution.[1]

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The base is crucial to neutralize the HCl byproduct; ensure a sufficient amount is used. For less reactive amines, a stronger non-nucleophilic base like DBU or heating the reaction may be necessary.

  • Side Reactions: The primary side reaction is the hydrolysis of 2-bromophenylacetyl chloride by adventitious water. This can be minimized by using anhydrous conditions.

  • Steric Hindrance: Highly hindered amines may react slowly. In such cases, increasing the reaction temperature or using a more potent acylation catalyst may be beneficial.

By following the protocols and considering the insights provided in this guide, researchers can confidently and safely utilize 2-bromophenylacetyl chloride for the efficient synthesis of a wide range of amide-containing molecules.

References

  • Supplementary Information. (2014). Royal Society of Chemistry. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry. [Link]

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide. (n.d.). National Center for Biotechnology Information. [Link]

  • Acetamide, N-bromo-. (n.d.). Organic Syntheses. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (2009). ResearchGate. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]

  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • 2-Bromophenylacetyl chloride. (n.d.). PubChem. [Link]

  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. (2010). IUCr Journals. [Link]

  • Acetamide, N-(2-bromophenyl)-. (n.d.). NIST WebBook. [Link]

  • Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. (n.d.). SpectraBase. [Link]

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. (2023). ACS Omega. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. [Link]

  • 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. (n.d.). ResearchGate. [Link]

  • Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties. (n.d.). MDPI. [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2026). The Journal of Organic Chemistry. [Link]

  • PHENYLACETYL CHLORIDE Safety Data Sheet. (2021). Loba Chemie. [Link]

  • Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. (2021). Chemistry Stack Exchange. [Link]

Sources

Application Notes and Protocols: 2-Bromophenylacetyl Chloride in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromophenylacetyl Chloride

2-Bromophenylacetyl chloride is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of a diverse array of complex organic molecules, particularly those with significant pharmacological activity. Its structure, featuring both a reactive acyl chloride and a strategically positioned bromine atom on the phenyl ring, allows for a stepwise and controlled introduction of molecular complexity. The acyl chloride moiety readily participates in acylation reactions, forming new carbon-carbon or carbon-heteroatom bonds, while the bromine atom provides a handle for subsequent cross-coupling reactions or serves as a key component in intramolecular cyclizations. This unique combination of functionalities makes 2-bromophenylacetyl chloride an invaluable precursor for constructing intricate molecular architectures, including polycyclic heterocyclic systems that are prevalent in medicinal chemistry.

This guide provides an in-depth exploration of the applications of 2-bromophenylacetyl chloride, focusing on its utility in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and present data to support the described transformations. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively leverage this powerful synthetic building block.

Core Applications in Complex Molecule Synthesis

The strategic placement of the bromo and acetyl chloride functionalities allows for two primary modes of reactivity:

  • Acylation Reactions: The highly electrophilic acyl chloride group readily reacts with a wide range of nucleophiles, including amines, alcohols, and arenes (via Friedel-Crafts acylation), to form amides, esters, and ketones, respectively. This step is often the initial foray into building molecular complexity from the 2-bromophenylacetyl chloride scaffold.

  • Intramolecular Cyclization: The bromo-substituted phenyl ring can participate in intramolecular cyclization reactions, most notably intramolecular Friedel-Crafts acylation, to form fused ring systems. This is a powerful strategy for the construction of tricyclic and tetracyclic frameworks.

The following sections will detail the application of 2-bromophenylacetyl chloride in the synthesis of two classes of pharmaceutically relevant molecules: dibenzo[b,f]oxepinones and N-substituted 2-bromophenylacetamides.

Application 1: Synthesis of Dibenzo[b,f]oxepin-10(11H)-one - A Key Precursor for Tricyclic Antidepressants

The dibenzo[b,f]oxepine scaffold is a core structural motif in a number of psychoactive drugs, including the antidepressant doxepin. The synthesis of dibenzo[b,f]oxepin-10(11H)-one, a key intermediate for this class of compounds, can be efficiently achieved through a multi-step sequence starting from 2-bromophenylacetyl chloride. This pathway highlights the utility of both the acyl chloride and the bromo-substituent in a strategic synthetic design.

Synthetic Strategy Overview

The synthesis involves three key transformations:

  • Williamson Ether Synthesis: Formation of a diaryl ether by reacting a substituted phenol with a derivative of 2-bromophenylacetic acid.

  • Acyl Chloride Formation: Conversion of the resulting carboxylic acid to the corresponding acyl chloride.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the acyl chloride to form the tricyclic dibenzo[b,f]oxepin-10(11H)-one.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation A 2-Bromobenzoic Acid C 2-(Phenoxymethyl)benzoic Acid A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Phenol B->C D 2-(Phenoxymethyl)benzoic Acid F 2-(Phenoxymethyl)benzoyl Chloride D->F Reflux E Thionyl Chloride (SOCl2) E->F G 2-(Phenoxymethyl)benzoyl Chloride I Dibenzo[b,f]oxepin-10(11H)-one G->I Solvent (e.g., DCM) H Lewis Acid (e.g., AlCl3) H->I

Caption: Synthetic workflow for Dibenzo[b,f]oxepin-10(11H)-one.

Experimental Protocols

Protocol 1.1: Synthesis of 2-(Phenoxymethyl)benzoic Acid

This step involves a nucleophilic substitution reaction where the phenoxide ion displaces the bromide from 2-bromobenzoic acid.

  • Materials:

    • 2-Bromobenzoic acid

    • Phenol

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add 2-bromobenzoic acid (1.2 eq) to the mixture.

    • Heat the reaction mixture at 120-130 °C for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with 1 M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 1.2: Synthesis of 2-(Phenoxymethyl)benzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride.

  • Materials:

    • 2-(Phenoxymethyl)benzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • A few drops of DMF (catalyst)

  • Procedure:

    • To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (around 80-90 °C) for 2-3 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-(phenoxymethyl)benzoyl chloride, which is often used in the next step without further purification.

Protocol 1.3: Intramolecular Friedel-Crafts Acylation to Dibenzo[b,f]oxepin-10(11H)-one [1]

This is the key ring-forming step, where the acyl chloride cyclizes onto the adjacent phenyl ring.

  • Materials:

    • 2-(Phenoxymethyl)benzoyl chloride

    • Aluminum chloride (AlCl₃), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Ice

    • Hydrochloric acid (HCl), concentrated

    • Sodium bicarbonate solution, saturated

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flask equipped with a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-(phenoxymethyl)benzoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford dibenzo[b,f]oxepin-10(11H)-one.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-(Phenoxymethyl)benzoic AcidC₁₄H₁₂O₃228.2470-85110-112
Dibenzo[b,f]oxepin-10(11H)-oneC₁₄H₁₀O₂210.2375-8570-72

Application 2: Synthesis of N-Substituted 2-Bromophenylacetamides - Precursors for Anticonvulsant Agents

N-substituted 2-bromophenylacetamides are a class of compounds that have been investigated for their potential anticonvulsant activity.[2][3] The synthesis of these molecules typically involves the straightforward amidation of 2-bromophenylacetyl chloride with a primary or secondary amine. This reaction is a robust and high-yielding method for introducing the amide functionality, which is a common pharmacophore in many bioactive molecules.

Synthetic Strategy Overview

The synthesis is a direct nucleophilic acyl substitution reaction where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is typically added to neutralize the HCl byproduct.

G A 2-Bromophenylacetyl Chloride D N-Substituted 2-Bromophenylacetamide A->D B Primary or Secondary Amine (e.g., Methylamine) B->D C Base (e.g., Triethylamine) C->D Solvent (e.g., DCM)

Caption: General scheme for the synthesis of N-substituted 2-bromophenylacetamides.

Experimental Protocol

Protocol 2.1: Synthesis of N-Methyl-2-(2-bromophenyl)acetamide

This protocol describes the synthesis of a representative N-methylated amide.

  • Materials:

    • 2-Bromophenylacetyl chloride

    • Methylamine solution (e.g., 40% in water or 2 M in THF)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 1 M

    • Sodium bicarbonate solution, saturated

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-bromophenylacetyl chloride (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of methylamine (1.2 eq) and triethylamine (1.5 eq) in DCM.

    • Slowly add the methylamine/triethylamine solution to the stirred solution of 2-bromophenylacetyl chloride at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
N-Methyl-2-(2-bromophenyl)acetamideC₉H₁₀BrNO228.0985-95Solid

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable synthetic transformations. The causality behind each experimental choice is rooted in fundamental principles of organic chemistry:

  • Use of Anhydrous Conditions: Reactions involving highly reactive species like acyl chlorides and Lewis acids (e.g., AlCl₃) are conducted under anhydrous conditions to prevent hydrolysis of the reagents, which would lead to the formation of carboxylic acids and deactivate the catalyst.

  • Temperature Control: The addition of reagents for Friedel-Crafts acylation and amidation is performed at low temperatures (0 °C) to control the exothermic nature of these reactions and minimize the formation of side products.

  • Use of a Base in Amidation: Triethylamine or another non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile.

  • Aqueous Work-up: The work-up procedures involving washes with acidic and basic solutions are designed to remove unreacted starting materials, byproducts, and the catalyst, leading to a purer crude product before final purification.

  • Spectroscopic and Physical Characterization: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, mass spectrometry, and melting point analysis. The expected data for the target molecules are well-documented in the chemical literature, providing a benchmark for self-validation of the experimental outcomes.

Conclusion

2-Bromophenylacetyl chloride is a potent and versatile building block for the synthesis of complex molecules of pharmaceutical interest. Its dual reactivity allows for a range of synthetic manipulations, from simple acylations to intricate intramolecular cyclizations. The protocols detailed in this guide for the synthesis of dibenzo[b,f]oxepin-10(11H)-one and N-substituted 2-bromophenylacetamides provide a practical framework for researchers to harness the synthetic potential of this valuable reagent. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, scientists can confidently employ 2-bromophenylacetyl chloride in their pursuit of novel and complex molecular targets.

References

  • Hajela, K., et al. (2015). Synthesis of dibenzo[b,f]oxepine unit. Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. [Link][1]

  • PubChem. 2-Bromophenylacetyl chloride. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. Organic Syntheses. [Link][4]

  • PrepChem. Synthesis of N-Phenyl 2-Phenylacetamide (IVa). PrepChem. [Link][5]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18–20. [Link][3]

  • ResearchGate. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. [Link][6]

  • Google Patents. (2007). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. Google Patents. [1]

  • YouTube. (2016). Making benzoyl chloride. YouTube. [Link][7]

  • PubMed. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. PubMed. [Link][8]

  • PubMed. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. [Link][2]

  • PubMed. (1991). Synthesis and anticonvulsant activity of some substituted lactams and amides. PubMed. [Link][9]

  • National Center for Biotechnology Information. N-Methyl-2-phenylacetamide. PubChem. [Link][10]

  • Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link][11]

  • Google Patents. (2015). Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester. Google Patents. [12]

  • Beilstein Journal of Organic Chemistry. Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. Beilstein Journal of Organic Chemistry. [Link][13]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link][14]

  • National Institutes of Health. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health. [Link][15]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link][16]

  • Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. [Link][17]

Sources

Site-Specific Protein Modification Using 2-Bromophenylacetyl Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the principles and protocols for the site-specific modification of proteins using 2-bromophenylacetyl chloride. This bifunctional reagent serves as a powerful tool for researchers in chemical biology, drug development, and proteomics, enabling the introduction of a stable chemical handle for further downstream applications. This document will delve into the mechanistic rationale, provide detailed experimental protocols for both the initial acylation and subsequent palladium-catalyzed cross-coupling reactions, and outline essential analytical techniques for the characterization of the resulting bioconjugates.

Introduction: The Power of Bifunctional Reagents in Protein Science

Site-selective protein functionalization is an invaluable tool for investigating protein structure and function, as well as for creating novel therapeutic and diagnostic agents.[1][2] Among the myriad of chemical tools available, bifunctional reagents that first introduce a stable modification and then present a reactive handle for secondary ligation are of particular interest. 2-Bromophenylacetyl chloride is one such reagent, offering a two-stage approach to protein modification.

The first stage involves the acylation of nucleophilic amino acid residues on the protein surface by the highly reactive acyl chloride group. This reaction typically targets the ε-amino group of lysine residues or the α-amino group at the N-terminus, forming a stable amide bond.[3][4] The second stage leverages the reactivity of the bromo-phenyl group, which can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling.[5][6][7] This allows for the site-specific installation of a wide variety of functionalities, including fluorescent probes, polyethylene glycol (PEG) chains, small molecule drugs, or other biomolecules.[3]

This guide will provide the foundational knowledge and practical steps to successfully employ 2-bromophenylacetyl chloride in your research endeavors.

The Chemistry of 2-Bromophenylacetyl Chloride Modification

The utility of 2-bromophenylacetyl chloride lies in its dual reactivity. The acyl chloride is a potent electrophile that readily reacts with nucleophilic side chains of amino acids, while the aryl bromide provides a site for subsequent carbon-carbon bond formation.

Stage 1: Site-Specific Acylation

The primary targets for acylation on a protein are the primary amines of lysine residues and the N-terminus.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group results in the formation of a stable amide bond.

To achieve site-selectivity, the reaction conditions, particularly pH, must be carefully controlled. The N-terminal α-amino group generally has a lower pKa (around 7.5-8.5) compared to the ε-amino group of lysine (around 10.5). By performing the reaction at a pH value between the pKa of the N-terminus and lysine, the N-terminus will be more deprotonated and thus more nucleophilic, favoring modification at this site. However, achieving absolute selectivity can be challenging and often depends on the specific protein's surface accessibility of these residues.

Acylation_Mechanism

Stage 2: Palladium-Catalyzed Cross-Coupling

The installed 2-bromophenylacetyl group serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds under mild conditions compatible with biological molecules.[8]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl or vinyl groups.[5][7]

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This is a highly efficient method for introducing alkyne functionalities, which can then be used in "click" chemistry reactions.[6][9]

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and maintaining the integrity of the protein. Water-soluble phosphine ligands are often employed to ensure the solubility and stability of the palladium catalyst in aqueous buffers.[5]

Cross_Coupling

Experimental Protocols

Safety Precaution: 2-Bromophenylacetyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: N-Acylation of a Model Protein

This protocol is a general guideline for the acylation of a protein with 2-bromophenylacetyl chloride. Optimization of reagent concentrations, pH, and reaction time will be necessary for each specific protein.

Materials:

  • Protein of interest (e.g., Lysozyme, BSA)

  • 2-Bromophenylacetyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium phosphate buffer (50 mM, pH 8.0)

  • Sodium bicarbonate buffer (50 mM, pH 8.5-9.0)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dialysis tubing or centrifugal ultrafiltration units (with appropriate molecular weight cut-off)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the chosen reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 8.0) to a final concentration of 1-10 mg/mL. It is recommended to use a buffer with a pH that balances protein stability and amine reactivity.

  • Reagent Preparation: Prepare a stock solution of 2-bromophenylacetyl chloride in anhydrous DMF or DMSO (e.g., 100 mM). This solution should be prepared fresh before each use.

  • Reaction Setup: Place the protein solution in a suitable reaction vessel on a magnetic stirrer in an ice bath.

  • Acylation Reaction: While stirring, add the 2-bromophenylacetyl chloride stock solution dropwise to the protein solution. A typical starting point is to use a 10- to 50-fold molar excess of the acylating agent over the protein. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to minimize protein denaturation.

  • pH Monitoring and Adjustment: During the addition of 2-bromophenylacetyl chloride, the pH of the reaction mixture may decrease due to the formation of HCl. Monitor the pH and maintain it at the desired level by adding small aliquots of 1 M NaOH.

  • Reaction Incubation: Allow the reaction to proceed for 1-4 hours at 4°C with continuous stirring. The optimal reaction time should be determined empirically.

  • Quenching the Reaction: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted reagent and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using centrifugal ultrafiltration units.[10][11][12]

Table 1: Typical Reaction Parameters for Protein Acylation

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can lead to aggregation.
Molar Excess of Reagent10-50 foldOptimization is crucial to balance modification efficiency and non-specific reactions.
Reaction BufferPhosphate or BicarbonatepH should be optimized for site-selectivity and protein stability.
Reaction pH7.5 - 9.0Higher pH favors lysine modification.
Reaction Temperature4°CTo minimize protein denaturation.
Reaction Time1-4 hoursMonitor progress by MS to determine the optimal time.
Organic Co-solvent<10% (v/v)DMF or DMSO to dissolve the acyl chloride.
Protocol 2: Suzuki-Miyaura Coupling on a Modified Protein

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a boronic acid to the 2-bromophenylacetyl-modified protein.[2][5]

Materials:

  • 2-Bromophenylacetyl-modified protein (from Protocol 1)

  • Boronic acid of interest

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or a water-soluble palladium complex)

  • Water-soluble phosphine ligand (if needed)

  • Base (e.g., Sodium carbonate, sodium borate)

  • Degassed reaction buffer (e.g., 50 mM sodium borate, pH 9.0)

  • Nitrogen or Argon gas supply

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Protein Preparation: The purified 2-bromophenylacetyl-modified protein should be in a degassed, amine-free buffer.

  • Reaction Setup: Perform all steps under an inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Reagent Preparation: Prepare stock solutions of the boronic acid, palladium catalyst, and base in a suitable degassed solvent.

  • Coupling Reaction: To the modified protein solution, add the boronic acid (typically 50-200 fold molar excess), the base, and finally the palladium catalyst. The final catalyst concentration is typically in the range of 100-500 µM.

  • Reaction Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for 2-16 hours with gentle mixing.

  • Purification: Remove the catalyst and unreacted reagents by dialysis or centrifugal ultrafiltration. Affinity chromatography can also be used if the protein has a tag.[13]

Protocol 3: Sonogashira Coupling on a Modified Protein

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne to the modified protein.[6][14]

Materials:

  • 2-Bromophenylacetyl-modified protein

  • Terminal alkyne of interest

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Degassed reaction buffer

  • Nitrogen or Argon gas supply

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Protein Preparation: The purified 2-bromophenylacetyl-modified protein should be in a degassed, amine-free buffer.

  • Reaction Setup: All manipulations should be carried out under an inert atmosphere.

  • Coupling Reaction: To the modified protein solution, add the terminal alkyne (50-200 fold molar excess), the base (DIPEA), the copper(I) iodide, and finally the palladium catalyst.

  • Reaction Incubation: Incubate the reaction at room temperature for 2-16 hours with gentle mixing.

  • Purification: Purify the final conjugate using dialysis or centrifugal ultrafiltration to remove the catalyst and excess reagents.

Characterization of Modified Proteins

Thorough characterization of the modified protein is essential to confirm the success of the modification and to determine the extent and location of the modification. A combination of analytical techniques is typically employed.[9][15][16]

Table 2: Analytical Techniques for Characterizing Modified Proteins

TechniqueInformation ProvidedKey Considerations
Mass Spectrometry (MS)
- Intact Protein MS (ESI-MS)Confirms the mass increase corresponding to the modification. Determines the number of modifications per protein.High resolution is required to resolve modified species.[17]
- Peptide Mass Fingerprinting (MALDI-TOF MS or LC-MS/MS)Identifies the specific amino acid residues that have been modified.Requires proteolytic digestion of the protein. The modification must be stable during digestion and MS analysis.[18][19][20][21][22]
Spectroscopy
- UV-Vis SpectroscopyCan be used to quantify the incorporation of chromophoric groups introduced via cross-coupling.Requires a unique absorbance signature for the introduced moiety.
- Fluorescence SpectroscopyTo confirm the attachment of fluorescent probes.
- Nuclear Magnetic Resonance (NMR)Provides detailed structural information about the modification and its impact on the local protein environment.Requires isotopically labeled protein or modification for detailed analysis. Can be challenging for large proteins.[15][23][24][25]
Chromatography
- Reversed-Phase HPLC (RP-HPLC)Separates modified from unmodified protein. Can be used for purification and analysis.The modification may alter the retention time of the protein.
- Size-Exclusion Chromatography (SEC)To assess for aggregation of the protein after modification.
- Ion-Exchange Chromatography (IEX)Can separate species with different numbers of modifications if the modification alters the protein's charge.[10]
Electrophoresis
- SDS-PAGETo visualize the mass shift of the modified protein.A significant mass change is needed for a visible shift.

Conclusion and Future Perspectives

2-Bromophenylacetyl chloride is a versatile bifunctional reagent that enables a two-step strategy for the site-specific modification of proteins. The initial acylation provides a stable linkage, while the bromo-phenyl group serves as a reactive handle for subsequent palladium-catalyzed cross-coupling reactions. This approach opens up a wide range of possibilities for creating sophisticated bioconjugates for various applications in research, diagnostics, and therapeutics.

Future developments in this area may focus on the development of new palladium catalysts with improved activity and stability in biological media, as well as the expansion of the repertoire of cross-coupling reactions that can be performed on proteins. As our ability to precisely manipulate the structure of proteins continues to grow, so too will our understanding of their complex biological functions and our capacity to harness them for the development of novel technologies.

References

  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry. [Link]

  • Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. PMC. [Link]

  • A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Site-selective protein-modification chemistry for basic biology and drug development. SciSpace. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Direct Analysis of Protein S-Acylation by Mass Spectrometry. PubMed. [Link]

  • Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins. PMC. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers. [Link]

  • Peptide NMR. University of Zurich. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Protein purification. Wikipedia. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. PubMed. [Link]

  • A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Sci-Hub. [Link]

  • Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry. PMC. [Link]

  • Sonogashira cross-coupling strategies towards nucleosides and analogues. Royal Society of Chemistry. [Link]

  • Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Royal Society of Chemistry. [Link]

  • Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed. [Link]

  • Organometallic cross-coupling reactions. CEM Corporation. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Targeting the N terminus for site-selective protein modification. PubMed. [Link]

  • Chapter 3: Investigating Proteins. Western Oregon University. [Link]

  • Application of Sonogashira coupling to solid‐phase peptide synthesis. ResearchGate. [Link]

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • An Introduction to Protein Purification: Methods, Technologies and Applications. CUSABIO. [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. PubMed. [Link]

  • Suzuki–Miyaura cross-coupling for chemoproteomic applications. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromophenylacetyl Chloride Handling & Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for handling 2-Bromophenylacetyl chloride, with a focus on preventing its hydrolysis during acylation reactions. Our goal is to empower you with the expertise and practical knowledge to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-Bromophenylacetyl chloride degradation during my reaction?

The primary cause of degradation is hydrolysis. 2-Bromophenylacetyl chloride, like other acyl chlorides, is highly reactive towards nucleophiles, with water being a common and potent reactant.[1][2] The carbonyl carbon in the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it susceptible to attack by the lone pair of electrons on a water molecule.[3] This nucleophilic addition-elimination reaction leads to the formation of the corresponding carboxylic acid (2-Bromophenylacetic acid) and hydrochloric acid (HCl), consuming your starting material and potentially complicating your reaction mixture.[4]

Q2: I suspect hydrolysis is occurring. How can I confirm this?

There are several analytical techniques you can employ to confirm the hydrolysis of 2-Bromophenylacetyl chloride:

  • Infrared (IR) Spectroscopy: You can monitor the reaction in-situ using an Attenuated Total Reflectance (ATR)-FTIR probe.[2][5] The acyl chloride has a characteristic C=O stretching frequency around 1800 cm⁻¹.[6][7] The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peak to a lower wavenumber (around 1700-1725 cm⁻¹) are indicative of the formation of the carboxylic acid hydrolysis product.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for quantifying the extent of hydrolysis. You can take aliquots from your reaction mixture at different time points, quench them, and analyze them. To improve the volatility and chromatographic behavior of the hydrolyzed product (2-Bromophenylacetic acid), you can derivatize it, for example, by esterification, before analysis.[10][11][12] This allows for the clear separation and quantification of both the remaining acyl chloride and the carboxylic acid.

Q3: What are the immediate visual signs of hydrolysis?

While not a definitive confirmation, you might observe fuming when 2-Bromophenylacetyl chloride is exposed to moist air. This is due to the reaction with atmospheric moisture, which produces hydrogen chloride (HCl) gas that then fumes in the air.

Troubleshooting Guide: Preventing Hydrolysis in Acylation Reactions

This section provides a structured approach to troubleshooting and preventing the hydrolysis of 2-Bromophenylacetyl chloride in your acylation reactions.

Problem 1: Low yield of the desired acylated product and isolation of 2-Bromophenylacetic acid.

Root Cause: Presence of water in the reaction system.

Solutions:

  • Implement Rigorous Anhydrous Techniques: The cornerstone of preventing hydrolysis is the strict exclusion of water.

    • Glassware: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas (e.g., nitrogen or argon).

    • Solvents: Use high-purity, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for ethers, calcium hydride for hydrocarbons and some chlorinated solvents) and distilled under an inert atmosphere.

    • Reagents: Ensure all other reagents, including your nucleophile and any bases, are anhydrous. Solid reagents can be dried in a vacuum oven or desiccator.

    • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox. This prevents atmospheric moisture from entering the reaction vessel.

  • Optimize Your Choice of Solvent: The solvent plays a critical role in the stability of the acyl chloride.

    • Aprotic Solvents are Essential: Avoid protic solvents like water, alcohols, and even primary or secondary amines (if they are not your intended nucleophile), as they can react with the acyl chloride.

    • Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are generally good choices for acylation reactions as they can dissolve a range of reactants without participating in the reaction.[13][14] The choice of solvent can influence the reaction rate, so it may need to be optimized for your specific system.

Problem 2: The reaction is sluggish, and hydrolysis still occurs despite using anhydrous conditions.

Root Cause: In-situ generation of HCl, which can catalyze hydrolysis or react with your desired product. The reaction of the acyl chloride with the nucleophile produces one equivalent of HCl.

Solutions:

  • Utilize a Non-Nucleophilic Base as an HCl Scavenger: The inclusion of a non-nucleophilic, sterically hindered base is crucial to neutralize the HCl as it is formed.[9][15]

    • Common Choices:

      • Triethylamine (TEA) or Diisopropylethylamine (Hünig's Base): These are commonly used and effective HCl scavengers. Hünig's base is more sterically hindered and less likely to act as a nucleophile itself compared to TEA.[15][16]

      • Pyridine: While it can be used, it is more nucleophilic than TEA or Hünig's base and can sometimes lead to side reactions.

      • Proton Sponge (1,8-Bis(dimethylamino)naphthalene): This is a very strong, non-nucleophilic base that is particularly effective at scavenging protons.[17]

    • Stoichiometry: Use at least one equivalent of the base relative to the acyl chloride to ensure complete neutralization of the generated HCl. An excess (e.g., 1.1-1.2 equivalents) is often recommended.

Problem 3: Formation of unexpected side products, even under anhydrous conditions with a base.

Root Cause: The chosen base may be reacting with the acyl chloride or promoting other side reactions.

Solutions:

  • Select a Highly Hindered, Non-Nucleophilic Base: If you suspect your base is acting as a nucleophile, switch to a more sterically hindered option. Hünig's base is generally a better choice than triethylamine to avoid the formation of ketene intermediates from acyl chlorides with α-protons.[6][18]

  • Control Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize side reactions. Add the acyl chloride slowly (dropwise) to the solution of the nucleophile and base to maintain temperature control.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Acylation using 2-Bromophenylacetyl Chloride

This protocol outlines a general procedure for the acylation of a primary or secondary amine under anhydrous conditions.

Materials:

  • 2-Bromophenylacetyl chloride

  • Primary or secondary amine (anhydrous)

  • Diisopropylethylamine (Hünig's base), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes and needles

Procedure:

  • Setup: Assemble the reaction glassware (e.g., a two-neck round-bottom flask fitted with a septum and a nitrogen/argon inlet) while it is still hot from the oven, or flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and Hünig's base (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-Bromophenylacetyl chloride (1.0 eq.) in anhydrous DCM to the stirred reaction mixture via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or other analytical methods.

  • Workup: Quench the reaction by adding water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Selection of Solvents and Bases for Acylation Reactions

Solvent TypeExamplesSuitability for AcylationRationale
Aprotic Nonpolar Hexane, TolueneModerateLow polarity may limit solubility of some reactants.
Aprotic Polar DCM, THF, MeCN, DMFExcellent Good solvating power for a wide range of reactants without interfering with the reaction.[19][20]
Protic Water, Ethanol, MethanolUnsuitable Will react with the acyl chloride, leading to hydrolysis or ester formation.[21]
Base pKa of Conjugate Acid Nucleophilicity Recommendation
Triethylamine (TEA)~10.7ModerateCommonly used, but can sometimes act as a nucleophile.
Diisopropylethylamine (Hünig's Base)~11.4Low (sterically hindered)Recommended for minimizing side reactions.[15]
Pyridine~5.2HighCan be used, but higher nucleophilicity increases the risk of side reactions.
Proton Sponge~12.1Very LowExcellent for complete proton scavenging, especially in sensitive reactions.[22]

Visualizations

Figure 1: Mechanism of 2-Bromophenylacetyl Chloride Hydrolysis

Acylation_Workflow Figure 2: Experimental Workflow for Anhydrous Acylation setup 1. Assemble and Dry Glassware under Inert Atmosphere reagents 2. Add Anhydrous Solvent, Amine, and Base setup->reagents cool 3. Cool Reaction to 0 °C reagents->cool add_acyl 4. Slow Addition of 2-Bromophenylacetyl Chloride cool->add_acyl react 5. Stir at Room Temperature add_acyl->react workup 6. Aqueous Workup react->workup purify 7. Purification workup->purify product Desired Acylated Product purify->product

Figure 2: Experimental Workflow for Anhydrous Acylation

Figure 3: Typical Anhydrous Reaction Setup

References

  • Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Water. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Desoxybenzoin. Retrieved from [Link]

  • ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]

  • PubMed. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Retrieved from [Link]

  • Chemguide. (n.d.). Amines as Nucleophiles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid catalysis through N-protonation in undistorted carboxamides: improvement of amide proton sponge acylating ability. Retrieved from [Link]

  • PubMed. (2018). Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols. Retrieved from [Link]

  • YouTube. (2019). synthesis of amides from acid chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • TDX. (2022). UNWEAVING COMPLEX REACTIVITY: GRAPH-BASED TOOLS TO HANDLE CHEMICAL REACTION NETWORKS. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Hunig's base a facile and green alternative for C-N bond formation reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Gephi. (n.d.). The Open Graph Viz Platform. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • LaTeX.net. (2020). Drawing Chemical Reaction Schemes. Retrieved from [Link]

  • PubMed. (n.d.). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • ACS Publications. (n.d.). In Situ FTIR-ATR Examination of Poly(acrylic acid) Adsorbed onto Hematite at Low pH. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • ACD/Labs. (2024). How to Draw Better Chemical Structures and Reactions with ChemSketch. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]

  • IDBS. (n.d.). Drawing a reaction scheme. Retrieved from [Link]

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Retrieved from [Link]

  • YouTube. (2020). Effect of solvent on SN1 & SN2. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. Retrieved from [Link]

  • Cytoscape. (n.d.). Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Retrieved from [Link]

  • ATOMS. (2020). Scilab Graphviz Toolbox details. Retrieved from [Link]

  • ChemEd X. (2017). Making Lab Diagrams Easier to Visualize. Retrieved from [Link]

  • Chemisty Notes. (n.d.). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

Sources

Technical Support Center: Improving Yield in Reactions with 2-Bromophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromophenylacetyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but highly reactive reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This document is structured to address common challenges in a direct question-and-answer format, grounded in established chemical principles.

Section 1: Core Principles & FAQs for Handling 2-Bromophenylacetyl Chloride

Success with any reactive acyl chloride begins before the reaction is even assembled. Proactive measures in handling and setup are paramount to achieving high yields and purity.

Q1: What are the critical storage and handling procedures for 2-Bromophenylacetyl chloride to prevent degradation?

A: 2-Bromophenylacetyl chloride is highly sensitive to moisture.[1] Its primary degradation pathway is hydrolysis to the corresponding carboxylic acid, 2-bromophenylacetic acid, which is generally unreactive under standard acylation conditions.[2][3]

  • Expert Insight: The moment the reagent is exposed to atmospheric humidity, hydrolysis begins. This is often the primary, yet overlooked, source of yield loss.

  • Recommended Procedures:

    • Storage: Always store 2-Bromophenylacetyl chloride in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dry place such as a desiccator or a controlled environment away from strong oxidizing agents, bases, and alcohols.[4][5]

    • Handling: When dispensing the reagent, do so under a positive pressure of inert gas. Use dry syringes or cannulas to transfer the liquid. Minimize the time the container is open to the atmosphere.

    • Inert Atmosphere: For all reactions, it is strongly recommended to use an inert atmosphere (N₂ or Ar) throughout the setup and reaction period. This involves using oven-dried glassware and employing techniques such as a gas manifold or balloon.

Q2: Beyond the reagent itself, what are the most critical factors for ensuring an anhydrous reaction environment?

A: Achieving a truly anhydrous environment is a multi-step process that involves treating all components of the reaction.

  • Causality: Water is a competing nucleophile that reacts rapidly with the acyl chloride. Any trace amount of water in your solvents, on your glassware, or dissolved in your other reagents will consume your starting material, directly reducing your theoretical yield.

  • System Validation Checklist:

    • Glassware: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are ideal.[6] Never use a solvent that has been opened and stored for an extended period without re-drying.

    • Nucleophiles & Bases: Ensure your amine or alcohol substrate is dry. Liquid amines and alcohols can be dried over appropriate drying agents (e.g., CaH₂, molecular sieves) and distilled. Solid reagents should be dried under high vacuum. Pyridine and triethylamine should be distilled from CaH₂ or stored over KOH pellets.

Section 2: Troubleshooting Guide for Specific Reactions

This section addresses common yield-related problems encountered during specific applications of 2-Bromophenylacetyl chloride.

2.1 Amide Bond Formation

Amidation is one of the most common applications, but it is not without its challenges, especially with complex substrates.

Q: My amidation reaction is sluggish, incomplete, or has a low yield. What are the likely causes and solutions?

A: Low yield in amidation reactions typically points to one of three issues: reagent deactivation (hydrolysis), insufficient reactivity of the nucleophile, or suboptimal reaction conditions.

  • Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7][8]

G start Low Yield Observed check_sm Analyze Crude Product (TLC/LCMS) start->check_sm hydrolysis Major Peak is 2-Bromophenylacetic Acid? check_sm->hydrolysis improve_anhydrous Action: Rigorously Improve Anhydrous Technique (See Section 1) hydrolysis->improve_anhydrous Yes unreacted_amine Significant Unreacted Amine? hydrolysis->unreacted_amine No steric_hindrance Is Amine Sterically Hindered or Electron-Poor? unreacted_amine->steric_hindrance Yes base_issue Check Base Stoichiometry & Purity unreacted_amine->base_issue No heat Action: Increase Reaction Temperature (e.g., to 40-80 °C) steric_hindrance->heat stronger_base Action: Switch to a Stronger, Non-Nucleophilic Base (e.g., DBU, Proton Sponge) steric_hindrance->stronger_base coupling_reagent Advanced Strategy: Convert Acid to Amide via Coupling Reagents (HATU, PyBOP) steric_hindrance->coupling_reagent heat->check_sm Re-evaluate stronger_base->check_sm Re-evaluate

Caption: Workflow for diagnosing low amidation yield.

  • Actionable Solutions:

    • Confirm Hydrolysis: First, confirm the identity of byproducts. If 2-bromophenylacetic acid is the main culprit, the issue is water. Re-examine every step of your anhydrous procedure.

    • Assess the Nucleophile: If significant starting amine remains, its nucleophilicity is the problem.

      • Steric Hindrance: For hindered amines, the activation barrier is higher. Increasing the reaction temperature can provide the energy to overcome this barrier.[9]

      • Electronic Effects: Electron-withdrawing groups on the amine reduce its nucleophilicity.

    • Optimize the Base: Ensure at least one full equivalent of a suitable base is used. For challenging couplings, a stronger non-nucleophilic base may be required.

2.2 Friedel-Crafts Acylation

This powerful C-C bond-forming reaction requires careful control of the catalyst and conditions to avoid side reactions.

Q: My Friedel-Crafts acylation is giving a low yield and a dark, tarry substance. What's going wrong?

A: This classic symptom points towards issues with the Lewis acid catalyst, temperature control, or the substrate's reactivity.

  • Mechanistic Insight: A Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex).[10][11] This intermediate is then attacked by the aromatic ring. The product ketone complexes with the Lewis acid, deactivating it towards further reaction. This is why a stoichiometric amount of catalyst is often required.[12]

  • Common Causes & Solutions:

    • Catalyst Quality: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Use freshly opened, high-purity AlCl₃. Old or partially hydrolyzed catalyst is less active and can promote polymerization.

    • Temperature Control: Friedel-Crafts reactions can be highly exothermic. The reaction should be cooled (typically to 0 °C) during the addition of reagents. Uncontrolled temperature increases can lead to polymerization and charring.[11]

    • Substrate Deactivation: Friedel-Crafts acylation fails on strongly deactivated rings (e.g., nitrobenzene) or rings with amine substituents that coordinate to the Lewis acid.[13] Ensure your aromatic substrate is suitable.

    • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or carbon disulfide are common. Polar solvents can compete for coordination with the Lewis acid, reducing its effectiveness.[11]

G cluster_desired Desired Reaction Pathways cluster_side Side Reaction Pathways reagent 2-Bromophenylacetyl Chloride amide Amide Product reagent->amide + R₂NH / Base ester Ester Product reagent->ester + ROH / Base ketone Ketone Product reagent->ketone + Arene / AlCl₃ hydrolysis Hydrolysis Product (2-Bromophenylacetic Acid) reagent->hydrolysis + H₂O (Trace Moisture)

Caption: Desired vs. side reaction pathways for the reagent.

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for common transformations. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: General Procedure for Amidation with a Primary Amine

This protocol details a standard procedure for coupling 2-Bromophenylacetyl chloride with a non-hindered primary amine.

  • Setup: Under a nitrogen atmosphere, add the primary amine (1.0 equiv.) and anhydrous dichloromethane (DCM, to make a 0.2 M solution) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv.) dropwise to the solution.

  • Acyl Chloride Addition: In a separate dry flask, dissolve 2-Bromophenylacetyl chloride (1.1 equiv.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed.[8]

  • Workup: Proceed to Protocol 2 for quenching and extraction.

Protocol 2: Optimized Aqueous Workup Procedure

This workup is designed to remove water-soluble components while minimizing the risk of hydrolyzing the product.

  • Quench: Slowly add deionized water to the reaction mixture to quench any remaining acyl chloride and dissolve amine salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess amine and base).

    • Saturated aqueous NaHCO₃ (to remove any acidic byproducts).

    • Brine (to remove bulk water).

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[14][15]

Section 4: Data and Reference Tables
Table 1: Comparison of Common Bases for Amidation/Esterification
BasepKa of Conjugate AcidStructureKey Characteristics & Use Cases
Triethylamine (TEA) ~10.7Et₃NStandard, inexpensive, and effective for most simple acylations. Can sometimes cause side reactions due to its nucleophilicity.
Pyridine ~5.2C₅H₅NLess basic than TEA. Often used as both a base and a solvent. Can act as a nucleophilic catalyst.[7]
DIPEA (Hünig's Base) ~10.7(i-Pr)₂NEtSterically hindered and non-nucleophilic. Excellent choice for preventing side reactions, especially with sensitive substrates.[9]
DMAP ~9.7C₇H₁₀N₂N,N-Dimethylaminopyridine. Used as a highly effective nucleophilic catalyst in small amounts (0.05-0.1 equiv) alongside a stoichiometric base like TEA, especially for esterifications.[16]
References
  • PubChem. (n.d.). 2-Bromophenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Willberg-Keyriläinen, P., et al. (2019). Evaluation of esterification routes for long chain cellulose esters. Cellulose, 26(1), 449-460. Retrieved from [Link]

  • Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Rehman, F., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 98, 1-18.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Kong, P. S., et al. (2012). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Wang, R., et al. (2014). Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid. BioResources, 9(3), 5134-5146.
  • Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Li, H., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science, 5(2), 171817.
  • Bentz, C., et al. (2025). Friedel-Crafts Acylation, Lab Guide. The Organic Chemistry Notebook Series, 17.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Osajda, M., et al. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Molecules, 30(15), 1-15.
  • Keillor, J. W., & Brown, R. S. (1994). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Journal of the American Chemical Society, 116(16), 7405-7411.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (2013). CN103232339A - Preparation method of chlorinated phenylacetic acid.
  • University of York. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-bromo-2-phenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Bromophenylacetyl chloride. Retrieved from [Link]

  • ChemBK. (n.d.). ALPHA-BROMOPHENYLACETYL CHLORIDE. Retrieved from [Link]

Sources

Technical Support Center: Removal of 2-Bromophenylacetic Acid Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for managing 2-bromophenylacetic acid (2-BrPAA), a common process-related impurity in pharmaceutical synthesis. 2-Bromophenylacetic acid is frequently used as a starting material or can arise as an intermediate, and its persistence in the final active pharmaceutical ingredient (API) can be a significant hurdle.[1][2] The structural similarity between 2-BrPAA and many target molecules complicates its removal, potentially impacting the final product's purity, safety, and efficacy.[3] This guide offers expert insights and troubleshooting for researchers, scientists, and drug development professionals, focusing on effective strategies for the removal and control of this critical impurity.

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromophenylacetic acid present as an impurity in my reaction?

A1: The presence of 2-bromophenylacetic acid as an impurity is generally linked to its role in the synthetic pathway. Key reasons for its carryover include:

  • Incomplete Reaction: If 2-bromophenylacetic acid is a reactant, the reaction may not have proceeded to completion, leaving unreacted starting material.

  • Side Reactions: Undesirable side reactions could either regenerate 2-bromophenylacetic acid or form impurities that are challenging to separate from the main product.

  • Product Degradation: The desired product or intermediates might degrade under specific reaction or work-up conditions, leading to the formation of 2-bromophenylacetic acid.

  • Co-crystallization: Due to structural similarities, 2-bromophenylacetic acid can co-crystallize with the API, making its removal by standard crystallization difficult.

Troubleshooting Guide: Strategies for Removing 2-Bromophenylacetic Acid

This section outlines various methods for the effective removal of 2-bromophenylacetic acid. The best approach will depend on the chemical properties of your API and the solvent system used.

Issue 1: My API is a neutral or basic compound, and I am detecting high levels of 2-bromophenylacetic acid impurity.

Root Cause Analysis:

As an acidic impurity, 2-bromophenylacetic acid can be selectively removed from a neutral or basic API by leveraging its acidic properties. If it persists, the purification method is likely inadequate or non-selective.

Recommended Remediation Strategies:

  • Aqueous Base Wash (Liquid-Liquid Extraction): This is often the most direct and effective method. By dissolving the crude product in a water-immiscible organic solvent and washing it with a basic aqueous solution, the acidic 2-bromophenylacetic acid is deprotonated and extracted into the aqueous layer.[4][5][6][7]

    Experimental Protocol: Aqueous Base Wash

    • Dissolve the crude product containing the 2-bromophenylacetic acid impurity in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous basic solution (e.g., 5% w/v sodium bicarbonate or 1M sodium carbonate).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer containing the deprotonated 2-bromophenylacetic acid salt.

    • Repeat the wash with the aqueous basic solution to ensure complete removal.

    • Wash the organic layer with brine to remove residual aqueous base.

    • Dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and concentrate the organic solvent to obtain the purified product.

    Workflow: Aqueous Base Wash for 2-BrPAA Removal

    G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (API + 2-BrPAA) in Organic Solvent Mix 2. Mix & Shake Crude->Mix 1. Add to Separatory Funnel API_org Purified API in Organic Solvent Final Purified API API_org->Final 6. Dry & Concentrate Base Aqueous Base (e.g., NaHCO3) Base->Mix Salt_aq Sodium 2-bromophenylacetate (in aqueous layer) Separate Phase Separation Mix->Separate 3. Allow Layers to Separate Separate->API_org 4. Collect Organic Layer Separate->Salt_aq 5. Discard Aqueous Layer

    Caption: Workflow for removing acidic 2-BrPAA via liquid-liquid extraction.

  • Solid-Phase Extraction (SPE) with a Basic Sorbent: For smaller-scale purifications, SPE with a basic sorbent offers a highly effective alternative to liquid-liquid extraction.[8][9][10][11]

    Experimental Protocol: Solid-Phase Extraction

    • Choose a basic SPE cartridge (e.g., aminopropyl-bonded silica).

    • Condition the cartridge as per the manufacturer's guidelines.

    • Dissolve the crude product in a minimal amount of a suitable organic solvent.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with the loading solvent to elute the neutral or basic API, while the acidic 2-bromophenylacetic acid remains on the sorbent.

    • Collect the fractions containing the purified API.

    • Monitor the fractions using an appropriate analytical method (e.g., TLC, LC-MS).

    • Combine the pure fractions and concentrate to dryness.

Issue 2: My API is also acidic, which complicates the selective removal of 2-bromophenylacetic acid.

Root Cause Analysis:

When both the API and the impurity are acidic, separation based on acidity becomes more challenging. The success of the purification will depend on the difference in the pKa values of the two compounds.

Recommended Remediation Strategies:

  • pH-Controlled Extraction: If there's a significant difference in the pKa values of your acidic API and 2-bromophenylacetic acid, a carefully controlled pH extraction can be effective. The goal is to use a basic solution with a pH that deprotonates the more acidic 2-bromophenylacetic acid while leaving the less acidic API in its protonated, organic-soluble form.[12]

  • Recrystallization: This powerful technique relies on solubility differences between the API and the impurity in a specific solvent system.[13][14][15]

    Experimental Protocol: Recrystallization

    • Solvent Screening: Find a suitable solvent or solvent mixture where the API is highly soluble at high temperatures but poorly soluble at low temperatures, while 2-bromophenylacetic acid has different solubility characteristics.[13]

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly. Crystals of your API should form.

    • If crystallization doesn't occur, try adding an anti-solvent (a solvent in which the API is insoluble) dropwise until the solution becomes cloudy, then cool.[16]

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals.

    • Analyze the purity of the crystals and the mother liquor to evaluate the purification efficiency. Multiple recrystallizations may be needed.[13]

  • Preparative Chromatography: For complex mixtures where other methods are ineffective, preparative high-performance liquid chromatography (HPLC) or flash chromatography can be used, although they are more resource-intensive.[13][17][18]

    Comparative Overview of Purification Techniques

TechniquePrinciple of SeparationBest Suited ForAdvantagesDisadvantages
Aqueous Base Wash Differential acidityNeutral or basic APIsHigh capacity, cost-effective, scalableNot suitable for acidic APIs, risk of emulsion formation
Solid-Phase Extraction Differential binding to a solid supportSmall to medium scale, various API typesHigh selectivity, can be automatedLower capacity, higher cost
Recrystallization Differential solubilityCrystalline solidsCan achieve high purity, scalableRequires a suitable solvent system, potential for lower yields
Preparative Chromatography Differential partitioning between stationary and mobile phasesComplex mixtures, similar compoundsHigh resolution, widely applicableResource-intensive, lower throughput, costly
Advanced Troubleshooting: Persistent 2-Bromophenylacetic Acid Impurity

Q2: I've tried recrystallizing my product multiple times, but a low level of 2-bromophenylacetic acid remains. What should I do?

A2: Persistent low levels of an impurity after recrystallization often indicate co-crystallization, where the impurity is incorporated into the crystal lattice of your compound.

Recommended Actions:

  • Change the Crystallization Solvent: Experiment with different solvents or solvent mixtures to alter the crystal lattice formation and disrupt co-crystallization.

  • Slurry in a Non-Solvent: Suspend the impure solid in a solvent where the API is poorly soluble, but the impurity has some solubility. Stirring for an extended period can help leach the impurity from the solid.

Logical Flow for Method Selection

G Start Start: 2-BrPAA Impurity Detected CheckAPI Is the API Acidic, Basic, or Neutral? Start->CheckAPI BaseWash Strategy: Aqueous Base Wash CheckAPI->BaseWash Neutral or Basic CheckPKA Is there a significant difference in pKa values? CheckAPI->CheckPKA Acidic Success Impurity Removed BaseWash->Success pH_Extract Strategy: pH-Controlled Extraction CheckPKA->pH_Extract Yes Recrystal Strategy: Recrystallization CheckPKA->Recrystal No pH_Extract->Success Recrystal->Success Fail Impurity Persists Recrystal->Fail If co-crystallization occurs Chromatography Strategy: Preparative Chromatography Chromatography->Success Fail->Chromatography

Caption: Decision tree for selecting a 2-BrPAA removal method.

References
  • Vertex AI Search. (n.d.). How Are Impurities In Apis Detected And Removed?
  • Vertex AI Search. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • Vertex AI Search. (n.d.). 6. analytical methods.
  • Vertex AI Search. (2017, June 29). Separation and purification applications for mutagenic impurities.
  • Vertex AI Search. (n.d.). API Purification | Pharmaceutical Technology.
  • Vertex AI Search. (n.d.). 2-Bromo-2-phenylacetic acid synthesis - ChemicalBook.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • BOC Sciences. (n.d.). Research on Impurities in APIs.
  • PubChem. (n.d.). 2-Bromophenylacetic acid.
  • Vertex AI Search. (2026, January 17). Understanding Purity Standards for 2-(4-Bromophenyl)acetic Acid in Chemical Synthesis.
  • Thermo Fisher Scientific. (n.d.). 2-Bromophenylacetic acid, 98%.
  • NIST. (n.d.). α-Bromophenylacetic acid.
  • Sigma-Aldrich. (n.d.). 2-Bromophenylacetic acid 99 18698-97-0.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • ChemicalBook. (2025, July 4). 2-Bromophenylacetic acid.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Phenomenex. (2025, May 23). Solid-Phase Extraction: A Comprehensive Approach for Analyte Purification in Complex Samples.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • NIH. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Tokyo Chemical Industry. (n.d.). 2-Bromophenylacetic Acid.
  • JoVE. (2020, March 26). Video: Extraction - Concept.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromophenylacetyl Chloride and Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, phenylacetyl chlorides are indispensable reagents, serving as robust acylating agents for constructing complex molecular architectures.[1][2] They are foundational building blocks in the synthesis of numerous pharmaceuticals and fine chemicals.[1] This guide provides an in-depth, objective comparison of the reactivity profiles of two key analogues: the unsubstituted Phenylacetyl Chloride and its ortho-substituted counterpart, 2-Bromophenylacetyl Chloride.

Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, maximizing yields, and predicting outcomes in complex synthetic pathways. This analysis moves beyond simple data reporting to explore the underlying electronic and steric principles that govern their chemical behavior, offering field-proven insights for the discerning researcher.

The Decisive Influence of Molecular Architecture

At first glance, the two molecules differ by a single bromine atom. However, its placement at the ortho position on the phenyl ring is a critical structural modification that profoundly impacts the molecule's reactivity.

PropertyPhenylacetyl Chloride2-Bromophenylacetyl Chloride
Structure Phenylacetyl Chloride Structure2-Bromophenylacetyl Chloride Structure
CAS Number 103-80-0[3]55116-09-1[4]
Molecular Formula C₈H₇ClO[3]C₈H₆BrClO[4]
Molar Mass 154.59 g/mol [3]233.49 g/mol [4]
Appearance Colorless to light yellow liquid[3]Data not specified, typically a liquid or low-melting solid
Boiling Point ~211 °CData not readily available

The primary site of reaction for both molecules is the highly electrophilic carbonyl carbon of the acyl chloride group.[2] The reactivity of this site is modulated by the attached phenylacetyl moiety. The key to understanding the comparative reactivity lies in dissecting the electronic and steric effects imposed by the ortho-bromo substituent.

Electronic Effects:

  • Inductive Effect (-I): Bromine is an electronegative atom, and it exerts an electron-withdrawing inductive effect. This effect pulls electron density away from the phenyl ring and, to a lesser extent, from the methylene bridge and the carbonyl carbon. In isolation, this would make the carbonyl carbon slightly more electrophilic, theoretically increasing its reactivity toward nucleophiles.

  • Resonance Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the phenyl ring through resonance. This electron-donating effect counteracts the inductive effect. For halogens, the inductive effect typically outweighs the resonance effect.

Steric Effects: The most significant factor differentiating the two molecules is steric hindrance. The bromine atom is substantially larger than a hydrogen atom. Its presence in the ortho position creates a crowded environment around the reactive acyl chloride functional group. This steric bulk physically impedes the approach of nucleophiles to the electrophilic carbonyl carbon.[5][6]

Reactivity in Key Synthetic Transformations

The dominant reaction pathway for acyl chlorides is nucleophilic acyl substitution.[7] This mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group. The interplay of electronic and steric factors dictates the rate of this fundamental process.

Caption: General mechanism for Nucleophilic Acyl Substitution.

The Overwhelming Impact of Steric Hindrance

While the bromine atom's electron-withdrawing nature might suggest a slight electronic activation, experimental reality and established chemical principles indicate that steric hindrance is the dominant controlling factor . The ortho-bromo group acts as a shield, making it significantly more difficult for nucleophiles to access the carbonyl carbon of 2-bromophenylacetyl chloride compared to the wide-open reactive site of phenylacetyl chloride.

Steric_Hindrance_Comparison cluster_0 Phenylacetyl Chloride (Unhindered Approach) cluster_1 2-Bromophenylacetyl Chloride (Sterically Hindered Approach) node1 C=O Cl Nu1 Nu: Nu1->node1:f0 Easy Access node2 { C=O | Cl} Br Br Nu2 Nu: Nu2->node2:f0 Hindered Access

Caption: Steric hindrance comparison for nucleophilic attack.

Consequence: Reactions involving 2-bromophenylacetyl chloride are expected to be considerably slower and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) to achieve comparable yields to those with phenylacetyl chloride.

Comparative Reactivity in Common Reactions
Reaction TypePhenylacetyl Chloride2-Bromophenylacetyl ChlorideRationale for Difference
Amidation High reactivity, often proceeds rapidly at room temperature or with mild heating.[8]Significantly lower reactivity. Requires higher temperatures and/or longer reaction times.The bulky ortho-bromo group sterically hinders the approach of the amine nucleophile.
Esterification High reactivity with alcohols, especially in the presence of a base (e.g., pyridine) to scavenge HCl.Slower reaction rates compared to the unsubstituted analogue.Steric clash between the ortho-bromo group and the incoming alcohol reduces the rate of formation of the tetrahedral intermediate.
Friedel-Crafts Acylation Standard and effective reagent for acylating aromatic rings with a Lewis acid catalyst.[9]Less reactive. The initial complexation with the Lewis acid may be slower due to steric hindrance around the carbonyl.The bulky substituent hinders the formation of the acylium ion-Lewis acid complex, which is the key electrophile in the reaction.[10][11]

Experimental Protocols: A Self-Validating Approach

To provide a practical context, the following general protocols highlight the necessary adjustments when substituting phenylacetyl chloride with its 2-bromo derivative.

General Protocol for Amidation

Objective: To synthesize the corresponding N-benzyl-phenylacetamide.

Materials:

  • Phenylacetyl chloride OR 2-Bromophenylacetyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve benzylamine and triethylamine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the respective phenylacetyl chloride (1.0 eq) in DCM to the stirred amine solution.

  • For Phenylacetyl Chloride: Monitor the reaction by TLC. The reaction is often complete within 1-2 hours at 0-25 °C.

  • For 2-Bromophenylacetyl Chloride: After addition, allow the reaction to warm to room temperature. If TLC indicates a slow or incomplete reaction after several hours, gentle heating (e.g., reflux at ~40 °C) may be required. Expect significantly longer reaction times (e.g., 6-24 hours).

  • Work-up (Identical for both): Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Causality Behind Choices:

  • Triethylamine: Acts as a base to neutralize the HCl byproduct, preventing the protonation and deactivation of the benzylamine nucleophile.

  • Temperature Control: The initial cooling controls the exothermicity of the reaction. For the less reactive 2-bromo derivative, adding thermal energy is necessary to overcome the higher activation energy barrier imposed by steric hindrance.

Friedel-Crafts Acylation: Mechanism and Considerations

This powerful C-C bond-forming reaction proceeds via an acylium ion electrophile, generated by the reaction of the acyl chloride with a strong Lewis acid, typically AlCl₃.[11]

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution Reactants1 R-C(=O)-Cl + AlCl₃ Acylium [R-C≡O]⁺ + AlCl₄⁻ Reactants1->Acylium Benzene Arene (e.g., Benzene) SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Attack by Arene Product Acylated Arene + HCl + AlCl₃ SigmaComplex->Product Deprotonation

Caption: Key steps in the Friedel-Crafts Acylation mechanism.

For 2-bromophenylacetyl chloride, the steric bulk around the carbonyl group can hinder the initial coordination with AlCl₃. This can slow the rate of acylium ion formation, thereby reducing the overall reaction rate. Researchers may need to use a larger excess of the Lewis acid or higher temperatures to drive the reaction to completion.

Conclusion and Recommendations

The substitution of a hydrogen atom with a bromine atom at the ortho position of phenylacetyl chloride introduces profound changes in its reactivity profile. While electronic effects are present, they are overwhelmingly overshadowed by steric considerations.

  • Phenylacetyl Chloride is a highly reactive, unhindered acylating agent suitable for a wide range of transformations under mild conditions. Its high reactivity makes it the reagent of choice unless the specific phenylacetyl moiety is not desired.

  • 2-Bromophenylacetyl Chloride is a significantly less reactive analogue due to the steric hindrance imposed by the ortho-bromo group. Its use necessitates more forcing reaction conditions, including elevated temperatures and extended reaction times.

Senior Scientist's Recommendation: When developing a synthetic route, phenylacetyl chloride should be considered the default reagent for introducing a phenylacetyl group due to its superior reactivity. 2-Bromophenylacetyl chloride should be selected only when the 2-bromophenyl moiety is a required structural element in the final target molecule. Be prepared to invest significant effort in optimizing reaction conditions to overcome the inherent steric barriers of this substituted reagent. This fundamental understanding of structure-reactivity relationships is crucial for efficient and successful chemical synthesis.

References

  • Synthesis of Phenylacetyl Chloride, Hive Methods Discourse . (2004). The Hive. [Link]

  • Phenylacetyl chloride | C8H7ClO | CID 7679 . PubChem. National Center for Biotechnology Information. [Link]

  • 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 . PubChem. National Center for Biotechnology Information. [Link]

  • Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Preparation of phenylacetyl chloride . PrepChem.com. [Link]

  • 2-Phenylacetyl chloride | Solubility of Things . Solubility of Things. [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O . MDPI. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues . Royal Society of Chemistry. [Link]

  • Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics . ResearchGate. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution . YouTube. The Organic Chemistry Tutor. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution . Chemistry LibreTexts. [Link]

  • A facile amidation of chloroacetyl chloride using DBU . ResearchGate. [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2) . Master Organic Chemistry. [Link]

  • Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid . BioResources. [Link]

  • Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride . Medium. [Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile . Huskie Commons. [Link]

  • Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

  • (2R)-2-bromo-2-phenylacetyl chloride | C8H6BrClO | CID 28820619 . PubChem. National Center for Biotechnology Information. [Link]

  • p-BROMOPHENACYL BROMIDE . Organic Syntheses Procedure. [Link]

  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? . Reddit. [Link]

  • Friedel-Crafts Acylation . Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Acylation: 2-Bromophenylacetyl Chloride vs. Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of an acylating agent is a critical decision that profoundly impacts reaction efficiency, product profile, and the potential for subsequent molecular elaboration. Among the myriad of options, 2-Bromophenylacetyl chloride and chloroacetyl chloride are two workhorse reagents, each presenting a unique set of properties. This guide provides an in-depth, objective comparison of these two acylating agents, grounded in mechanistic principles and supported by practical, field-proven insights to inform your synthetic strategies.

At a Glance: A Tale of Two Acyl Chlorides

At first sight, 2-Bromophenylacetyl chloride and chloroacetyl chloride may appear as simple acyl chlorides, yet their utility in synthesis is dictated by the subtle interplay of electronic and steric factors. Chloroacetyl chloride is a versatile and cost-effective bifunctional reagent, widely employed for introducing a reactive chloroacetyl moiety.[1][2] In contrast, 2-Bromophenylacetyl chloride, with its ortho-bromo substituted phenyl ring, offers a more complex steric and electronic profile, influencing its reactivity and providing a synthetic handle for further transformations.

Feature2-Bromophenylacetyl ChlorideChloroacetyl Chloride
Structure ClCH₂COCl
Key Feature Ortho-bromo substituent on the phenyl ringα-chloro substituent
Primary Use Introduction of a 2-bromophenylacetyl group, precursor for complex moleculesIntroduction of a chloroacetyl group for further functionalization
Reactivity Profile Influenced by steric hindrance and electronic effects of the bromo-phenyl groupHighly reactive, driven by the electron-withdrawing α-chloro group

The Heart of the Matter: Reactivity in Acylation

The performance of an acylating agent is fundamentally tied to the electrophilicity of the carbonyl carbon. Both 2-Bromophenylacetyl chloride and chloroacetyl chloride are highly reactive, but the origins and consequences of their reactivity differ significantly.

Electronic Effects: A Double-Edged Sword

The bromine atom in 2-Bromophenylacetyl chloride exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect, stemming from bromine's electronegativity, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the resonance effect, where the lone pairs on the bromine atom can delocalize into the aromatic ring, can slightly diminish this effect.

In chloroacetyl chloride , the α-chlorine atom's strong inductive effect significantly increases the carbonyl carbon's electrophilicity, making it a highly reactive acylating agent.[3] This heightened reactivity is a key advantage in many applications.

Steric Hindrance: The Ortho Effect

The most significant differentiator for 2-Bromophenylacetyl chloride is the steric bulk of the ortho-bromo substituent. This steric hindrance can play a crucial role in the regioselectivity of acylation reactions, particularly in Friedel-Crafts reactions with substituted aromatic substrates.[3] The bulky ortho group can disfavor acylation at positions adjacent to existing substituents on the aromatic nucleophile, leading to higher selectivity for less hindered sites.

Chloroacetyl chloride , being a small, linear molecule, exhibits minimal steric hindrance, allowing for acylation at a wider range of positions, which can be either an advantage or a disadvantage depending on the desired outcome.

Friedel-Crafts Acylation: A Comparative Analysis

Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4] The choice between our two contenders in this arena is dictated by the desired product and the nature of the aromatic substrate.

The general mechanism involves the formation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-C=O⁺---[AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex [Ar(H)(COR)]⁺ Acylium_Ion_Complex->Sigma_Complex + Ar-H Aromatic_Ring Ar-H Product Ar-COR Sigma_Complex->Product - H⁺

Caption: Generalized mechanism of Friedel-Crafts Acylation.

In the context of chloroacetyl chloride , this reaction is widely used to produce chloroacetylated arenes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

For 2-Bromophenylacetyl chloride , the steric hindrance from the ortho-bromo group can be leveraged for regioselective synthesis. For instance, in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Bromfenac, a Friedel-Crafts acylation is a key step.[6][7]

N-Acylation: Forging Amide Bonds

N-acylation is a fundamental transformation in the synthesis of a vast array of biologically active molecules. Both acyl chlorides are highly effective for this purpose.

Chloroacetyl chloride is frequently used to introduce a chloroacetyl group onto an amine, creating a reactive handle for subsequent nucleophilic substitution to build more complex molecular architectures.[3]

2-Bromophenylacetyl chloride can be similarly employed, with the resulting N-(2-bromophenylacetyl) amide being a key intermediate in various synthetic routes. The ortho-bromo group can be retained in the final product or utilized in subsequent cross-coupling reactions to introduce further diversity.

Experimental Protocols: A Practical Guide

General Protocol for Friedel-Crafts Acylation with Chloroacetyl Chloride

This protocol is a representative example for the chloroacetylation of an activated aromatic compound.

Materials:

  • Aromatic substrate (e.g., Anisole)

  • Chloroacetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), ice-cold

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • To this mixture, add a solution of the aromatic substrate (1.0 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G Start Setup Reaction Flask Add_AlCl3 Add AlCl₃ and DCM Start->Add_AlCl3 Cool Cool to 0°C Add_AlCl3->Cool Add_Acyl_Chloride Add Chloroacetyl Chloride Cool->Add_Acyl_Chloride Add_Substrate Add Aromatic Substrate Add_Acyl_Chloride->Add_Substrate Stir Stir at RT Add_Substrate->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: Workflow for a typical Friedel-Crafts acylation.

General Protocol for N-Acylation with 2-Bromophenylacetyl Chloride

This protocol outlines a standard procedure for the acylation of a primary or secondary amine.

Materials:

  • Amine

  • 2-Bromophenylacetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent (DCM or THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-Bromophenylacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Safety and Handling: A Scientist's First Priority

Both 2-Bromophenylacetyl chloride and chloroacetyl chloride are corrosive and lachrymatory.[1][8] They react violently with water, releasing hydrochloric acid. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Key Safety Precautions:

  • Handle in a fume hood.

  • Wear appropriate PPE.

  • Keep away from moisture and incompatible materials (e.g., alcohols, amines).

  • In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion: Making the Right Choice for Your Synthesis

The selection between 2-Bromophenylacetyl chloride and chloroacetyl chloride is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the synthesis.

  • Choose Chloroacetyl Chloride for:

    • Cost-effective introduction of a reactive two-carbon electrophilic handle.

    • High reactivity in both Friedel-Crafts and N-acylation reactions.

    • When minimal steric hindrance is desired.

  • Choose 2-Bromophenylacetyl Chloride for:

    • Syntheses where the 2-bromophenylacetyl moiety is a key structural feature of the target molecule.

    • Applications requiring regiocontrol through steric hindrance in Friedel-Crafts reactions.

    • Multi-step syntheses where the bromine atom can be used for subsequent cross-coupling reactions.

By understanding the nuanced differences in their reactivity, steric profiles, and synthetic applications, researchers can harness the full potential of these valuable acylating agents to advance their scientific endeavors.

References

  • BenchChem. (2025). A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. BenchChem.
  • Martins, F., Fale, P. L., & Rzepa, H. S. (2012). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Zhang, L., et al. (2014). Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid. BioResources, 9(2), 2548-2563.
  • The Organic Chemistry Tutor. (2016).
  • PubChem. (n.d.). 2-Bromophenylacetyl chloride.
  • Organic Chemistry Portal. (n.d.).
  • Melnyk, A., et al. (2022). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O. Molecules, 27(23), 8235.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 16.
  • Google Patents. (n.d.). CN106957237B - A method of synthesis bromfenac sodium.
  • ResearchGate. (2025). Synthesis of bromfenac sodium.
  • ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
  • Leah4sci. (2025). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube.
  • MDPI. (2009). A New Routine for the Synthesis of N-substituted-N-(sulfonyl)
  • International Journal of Pharmaceutical Sciences and Research. (2014).
  • PNAS. (2021).
  • Google Patents. (n.d.). CN106957237A - A kind of method for synthesizing bromfenac sodium.
  • University of Wisconsin-Madison. (n.d.).
  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). (2R)-2-bromo-2-phenylacetyl chloride.
  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • PubMed Central. (2015).
  • StudySmarter. (2023).
  • University of Michigan. (n.d.).
  • MDPI. (2021).
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • YouTube. (2020).
  • ResearchGate. (2025).

Sources

A Senior Application Scientist's Guide to Alternative Acylating Agents for 2-Bromophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the 2-bromophenylacetyl group is a valuable structural motif, frequently incorporated into complex molecules and active pharmaceutical ingredients (APIs).[1][2] The most direct method for this acylation is the use of 2-bromophenylacetyl chloride. However, its high reactivity, moisture sensitivity, and the generation of corrosive HCl gas present significant challenges in handling, storage, and reaction control.[3][4][5][6][7]

This guide provides a comparative analysis of viable, and often superior, alternatives to 2-bromophenylacetyl chloride. We will move beyond a simple list of reagents to discuss the strategic advantages of in situ activation of the parent carboxylic acid, 2-bromophenylacetic acid. This approach offers enhanced safety, milder reaction conditions, and greater control over the acylation process. We will explore the mechanisms, provide field-proven protocols, and present comparative data to empower researchers in selecting the optimal acylation strategy for their specific application.

The Benchmark: Understanding 2-Bromophenylacetyl Chloride

2-Bromophenylacetyl chloride is a highly reactive acylating agent, readily participating in Friedel-Crafts acylations, esterifications, and amidations.[8][9][10] Its reactivity stems from the excellent leaving group ability of the chloride ion. However, this same reactivity is its primary drawback.

Key Challenges:

  • Moisture Sensitivity: It reacts violently with water and alcohols, requiring strictly anhydrous conditions and inert atmospheres for handling and storage.[4]

  • Hazardous Byproduct: Reactions generate stoichiometric amounts of hydrogen chloride (HCl), which must be scavenged by a base. This can complicate purification and is incompatible with acid-sensitive substrates.

  • Safety Concerns: It is classified as corrosive, causing severe skin burns, eye damage, and respiratory irritation.[3][5][6][7]

  • Limited Selectivity: Its high electrophilicity can lead to side reactions with multifunctional substrates.

The logical and prevalent alternative is to start with the more stable, safer, and easier-to-handle precursor: 2-bromophenylacetic acid.[11] The core of modern acylation strategy lies in activating this carboxylic acid in situ, only generating the highly reactive acylating species at the moment it is needed.

Primary Alternative: In Situ Activation of 2-Bromophenylacetic Acid

The most robust and versatile alternative to using the pre-formed acyl chloride is the activation of 2-bromophenylacetic acid directly within the reaction vessel. This is most commonly achieved for the synthesis of amides, a critical transformation in drug development.

Carbodiimide-Mediated Coupling: The Workhorse of Amidation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are the cornerstone reagents for direct amidation.[12][13]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid adds across one of the C=N double bonds of the carbodiimide. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The driving force is the formation of a stable urea byproduct.

Causality Behind Experimental Choices: While effective, the O-acylisourea intermediate can be unstable. It can rearrange to a stable N-acylurea, which is an inactive byproduct, or be hydrolyzed by any trace water. To mitigate these side reactions and improve yields, an activating agent like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) is almost always included.[14] These additives intercept the O-acylisourea to form a more stable active ester intermediate, which then reacts cleanly with the amine. This two-step, one-pot process is the gold standard for many amidation reactions.

Experimental Protocol: EDC/NHS-Mediated Amidation

Objective: To synthesize N-benzyl-2-(2-bromophenyl)acetamide from 2-bromophenylacetic acid and benzylamine.

Materials:

  • 2-Bromophenylacetic acid (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • EDC·HCl (1.2 equiv)

  • N-hydroxysuccinimide (NHS) (1.1 equiv)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Optional, 2-3 equiv if starting with an amine salt)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Dissolution: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromophenylacetic acid (1.0 equiv) and NHS (1.1 equiv). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) in one portion. Stir the reaction mixture at 0 °C for 15-20 minutes. Rationale: This pre-activation step allows for the formation of the NHS active ester before the amine is introduced, maximizing efficiency.

  • Nucleophilic Addition: Add benzylamine (1.05 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ (to remove unreacted NHS and acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Direct Catalytic Amidation: A Greener Approach

For large-scale industrial processes, avoiding stoichiometric coupling agents and their byproducts is highly desirable. Direct catalytic amidation, where the carboxylic acid and amine are combined with a catalyst that facilitates the dehydration, represents a more atom-economical approach.

Catalytic Systems:

  • Boric Acid: Boric acid has emerged as an inexpensive, low-toxicity catalyst for direct amidation.[15] It is believed to activate the carboxylic acid by forming a borate ester intermediate, increasing its electrophilicity. These reactions are typically run at higher temperatures (e.g., in refluxing toluene) with azeotropic removal of water.

  • Transition Metals: Catalysts like Nickel(II) chloride (NiCl₂) have been shown to be effective for the direct amidation of phenylacetic acid derivatives.[16] The mechanism is proposed to involve coordination of the metal to the carboxyl group, facilitating nucleophilic attack by the amine. While promising, this method may require higher temperatures and screening for substrate compatibility.

Comparative Overview of Acylation Strategies

The selection of an appropriate acylating agent is a critical decision based on substrate scope, scale, cost, and desired reaction conditions.

Feature2-Bromophenylacetyl ChlorideEDC/NHS CouplingBoric Acid Catalysis
Starting Material 2-Bromophenylacetic acid + SOCl₂/Oxalyl Chloride2-Bromophenylacetic acid2-Bromophenylacetic acid
Reactivity Very HighHigh (controlled)Moderate
Key Advantages High reactivity for difficult acylations (e.g., Friedel-Crafts).Mild conditions (0 °C to RT); High yields; Broad substrate tolerance.Low cost; Low toxicity; Atom economical.
Key Disadvantages Moisture sensitive; Corrosive; Generates HCl; Safety hazards.Stoichiometric byproducts (urea, NHS); Cost of reagents.High temperatures required; Water removal necessary; Slower reaction times.
Typical Solvents Anhydrous, non-protic (DCM, THF, Toluene).Anhydrous polar aprotic (DCM, DMF, MeCN).High-boiling non-polar (Toluene, Xylene).
Byproducts HCl, SO₂ (from SOCl₂)Dicyclohexylurea (DCU) or water-soluble urea, NHS.Water.

Visualizing the Workflow and Decision Process

Making an informed choice between these methods can be streamlined. The following diagrams illustrate the general workflow for the recommended in situ activation and a decision-making model.

Diagram 1: General Workflow for In Situ Amidation

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification A 2-Bromophenylacetic Acid D 1. Mix Acid + NHS in Solvent 2. Cool to 0 °C 3. Add EDC for Pre-activation A->D B Amine (R-NH2) E Add Amine Stir at RT B->E C Coupling Reagent (e.g., EDC/NHS) C->D D->E Active Ester Formation F Aqueous Wash (Acid/Base) E->F G Dry & Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I Final Amide Product H->I

Caption: Workflow for EDC/NHS-mediated amidation.

Diagram 2: Decision Tree for Selecting an Acylation Method

DecisionTree start What is the acylation target? node_substrate Is the substrate acid-sensitive or multifunctional? start->node_substrate node_scale What is the reaction scale? start->node_scale node_conditions Are mild conditions (low temp) required? node_substrate->node_conditions No res_edc Use EDC/NHS Coupling node_substrate->res_edc Yes node_atom_econ Is atom economy/ 'greenness' a priority? node_scale->node_atom_econ Large (>1 kg) node_scale->res_edc Lab (<100 g) res_acyl_chloride Use 2-Bromophenylacetyl Chloride (with caution) node_conditions->res_acyl_chloride No node_conditions->res_edc Yes node_atom_econ->res_edc No res_boric Use Boric Acid Catalysis node_atom_econ->res_boric Yes

Caption: Decision tree for choosing an acylation strategy.

Conclusion

While 2-bromophenylacetyl chloride remains a potent acylating agent, its hazardous nature and lack of selectivity make it a suboptimal choice for many modern synthetic applications, particularly in drug discovery and development. The strategic shift towards in situ activation of 2-bromophenylacetic acid offers a demonstrably safer, more controlled, and often more efficient alternative. Carbodiimide couplings, especially with additives like NHS, provide a reliable and mild method for laboratory-scale synthesis. For larger-scale and environmentally conscious processes, direct catalytic amidations are an increasingly attractive option. By understanding the causality behind these alternative methods, researchers can design more robust, safer, and efficient syntheses.

References

  • PubChem. (n.d.). 2-Bromophenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, May 27). 4-Bromophenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2018). Could you guide me about choosing the appropriate coupling reagents like EDC/DCC/TBTU/... for esertification?. Retrieved from [Link]

  • Thieme. (2006). Synthesis of Aryl Ketones from Grignard Reagents. Synfacts, 2006(03), 0262.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Thieme.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Li, G., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171899.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry–An Asian Journal, 16(19), 2773-2794.
  • Office of Scientific and Technical Information. (n.d.).
  • Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenylacetyl Chloride. Retrieved from [Link]

  • Reddit. (n.d.). r/chemistry - Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.4: New Synthesis of Aldehydes and Ketones. Retrieved from [Link]

  • CORE. (n.d.). Resolution of 2-bromo-arylacetic acid ester by Yarrowia lipolytica lipase in water/supercritical CO2 two. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). (2R)-2-bromo-2-phenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What methods are specific to the preparation of ketones excluding aldehydes?. Retrieved from [Link]

  • Loba Chemie. (n.d.). Phenylacetyl Chloride Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2017). What can be the alternative of Acetic anhydride for acetylation of Chlorophenols?. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetic Profile of 2-Bromophenylacetyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of pharmaceutical and fine chemical development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and overall process viability. Among the diverse array of available reagents, 2-Bromophenylacetyl chloride presents a unique combination of reactivity and functionality. This guide offers an in-depth comparative analysis of the kinetic properties of 2-Bromophenylacetyl chloride, juxtaposing its performance with that of structurally related acylating agents. By examining the underlying mechanistic principles and providing supporting experimental data, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

The Impact of ortho-Bromo Substitution on Reactivity: A Mechanistic Overview

The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects. In the case of 2-Bromophenylacetyl chloride, the bromine atom at the ortho position plays a pivotal role in defining its kinetic profile.

The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which effectively pulls electron density away from the phenyl ring and, by extension, from the carbonyl carbon. This inductive withdrawal enhances the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Consequently, 2-Bromophenylacetyl chloride is anticipated to exhibit greater reactivity towards nucleophiles compared to its unsubstituted counterpart, phenylacetyl chloride.

The reaction of acyl chlorides with nucleophiles, such as alcohols and amines, typically proceeds through a nucleophilic acyl substitution mechanism. This can occur via two primary pathways:

  • Addition-Elimination Mechanism: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the acylated product. This pathway is generally favored in the presence of strong nucleophiles and in less polar solvents.

  • SN1-like (Ionization) Mechanism: In highly polar, ion-stabilizing solvents, the acyl chloride can first ionize to form an acylium ion intermediate. This carbocation is then rapidly attacked by the nucleophile.

Studies on the solvolysis of phenylacetyl chloride have indicated a shift from the addition-elimination pathway in less aqueous environments (e.g., pure ethanol) to an ionization pathway in more aqueous solvent mixtures.[1] This solvent-dependent mechanistic duality is a crucial consideration when designing reactions with 2-Bromophenylacetyl chloride and its analogs.

Comparative Kinetic Analysis: 2-Bromophenylacetyl Chloride vs. Key Alternatives

To provide a quantitative understanding of the reactivity of 2-Bromophenylacetyl chloride, we will compare its performance with a selection of alternative acylating agents. While specific kinetic data for 2-Bromophenylacetyl chloride is not extensively available in the public domain, we can extrapolate its expected reactivity based on studies of related compounds and the principles of physical organic chemistry. The chosen alternatives allow for a systematic evaluation of the electronic and steric effects of substituents.

Alternative Acylating Agents for Comparison:

  • Phenylacetyl Chloride: The parent compound, providing a baseline for assessing the effect of the bromo substituent.

  • 4-Bromophenylacetyl Chloride: An isomer that allows for the evaluation of the positional effect of the bromine atom (ortho vs. para).

  • 2-Chlorophenylacetyl Chloride: A closely related analog for comparing the effect of different halogen substituents at the ortho position.

  • 4-Nitrophenylacetyl Chloride: A highly reactive acylating agent due to the potent electron-withdrawing nitro group, serving as an upper benchmark for reactivity.

Table 1: Predicted Relative Reactivity in Ethanolysis (Reaction with Ethanol)
Acyl ChlorideSubstituent EffectPredicted Relative Rate (k/k₀)Rationale
Phenylacetyl ChlorideNone (Reference)1Baseline reactivity.
2-Bromophenylacetyl Chloride -I (strong), -M (weak)> 1The strong electron-withdrawing inductive effect of the ortho-bromo group is expected to significantly increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack by ethanol. Steric hindrance from the ortho substituent may slightly temper this effect.
4-Bromophenylacetyl Chloride-I (strong), +M (weak)> 1The para-bromo substituent also enhances reactivity through its inductive effect. The resonance effect is less influential for halogens. The absence of ortho-steric hindrance might lead to a slightly different rate compared to the 2-bromo isomer.
2-Chlorophenylacetyl Chloride-I (strong), -M (weak)> 1Similar to the bromo-substituent, the chloro group is strongly electron-withdrawing. The relative reactivity compared to the bromo analog will depend on the subtle interplay of inductive and steric effects of the two halogens.
4-Nitrophenylacetyl Chloride-I (strong), -M (strong)>> 1The nitro group is a powerful electron-withdrawing group through both induction and resonance, leading to a highly electrophilic carbonyl carbon and a significantly faster reaction rate.[2]

Note: The predicted relative rates are qualitative and based on established principles of physical organic chemistry. Experimental verification is necessary for precise quantification.

Table 2: Predicted Relative Reactivity in Aminolysis (Reaction with Aniline)
Acyl ChlorideSubstituent EffectPredicted Relative Rate (k/k₀)Rationale
Phenylacetyl ChlorideNone (Reference)1Baseline reactivity.
2-Bromophenylacetyl Chloride -I (strong), -M (weak)> 1Similar to ethanolysis, the electron-withdrawing nature of the ortho-bromo group is expected to accelerate the reaction with aniline. The greater nucleophilicity of aniline compared to ethanol may lead to a more pronounced rate enhancement.
4-Bromophenylacetyl Chloride-I (strong), +M (weak)> 1The inductive effect of the para-bromo substituent will increase the rate of aminolysis.
2-Chlorophenylacetyl Chloride-I (strong), -M (weak)> 1The electron-withdrawing chloro group will enhance reactivity, with the magnitude of the effect being comparable to the bromo analog.
4-Nitrophenylacetyl Chloride-I (strong), -M (strong)>> 1The strong deactivating effect of the nitro group will lead to a substantial increase in the rate of aminolysis.

Experimental Protocols for Kinetic Studies

To empirically validate the predicted reactivity trends, detailed kinetic experiments are essential. The following protocols outline methodologies for studying the solvolysis (reaction with a solvent) and aminolysis of 2-Bromophenylacetyl chloride and its alternatives.

Protocol 1: Determination of Solvolysis Rate Constants by Conductometry

This method monitors the increase in conductivity due to the formation of hydrochloric acid during the reaction.

Materials:

  • 2-Bromophenylacetyl chloride (and other acyl chlorides for comparison)

  • Anhydrous ethanol

  • Deionized water

  • Conductivity meter with a temperature-controlled cell

  • Thermostatted water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the acyl chloride in a dry, inert solvent (e.g., anhydrous acetone).

  • Prepare the desired ethanol-water solvent mixture by volume and place it in the temperature-controlled conductivity cell. Allow the solvent to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the stirred solvent mixture.

  • Immediately begin recording the conductivity of the solution as a function of time.

  • Continue recording data until the conductivity reaches a stable plateau, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the conductivity-time data to a first-order rate equation.

Data Analysis:

The rate of solvolysis of acyl chlorides often follows pseudo-first-order kinetics when the solvent is in large excess.[3] The observed rate constant can be calculated from the integrated rate law for a first-order reaction.

Protocol 2: Determination of Aminolysis Rate Constants by UV-Vis Spectrophotometry

This method follows the disappearance of the amine reactant or the appearance of the amide product, provided they have distinct UV-Vis absorption spectra.

Materials:

  • 2-Bromophenylacetyl chloride (and other acyl chlorides)

  • Aniline

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Thermostatted water bath

  • Syringes and needles

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the acyl chloride and aniline in the chosen anhydrous solvent.

  • Place a known concentration of the aniline solution in a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer.

  • Allow the solution to equilibrate to the desired temperature.

  • Initiate the reaction by rapidly injecting a small volume of the acyl chloride stock solution into the cuvette and mixing thoroughly.

  • Immediately begin recording the absorbance at a predetermined wavelength (corresponding to the maximum absorbance of the reactant or product) as a function of time.

  • Continue data collection until the absorbance change is negligible.

  • The pseudo-first-order rate constant (k_obs) can be determined by running the reaction under conditions where the acyl chloride is in large excess compared to the aniline. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the acyl chloride.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of nucleophilic acyl substitution and the experimental workflow for kinetic analysis.

Nucleophilic_Acyl_Substitution cluster_addition Addition Step cluster_elimination Elimination Step AcylChloride Acyl Chloride (R-COCl) TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->TetrahedralIntermediate Product Acylated Product (R-CO-Nu) TetrahedralIntermediate->Product Collapse of Intermediate LeavingGroup Chloride Ion (Cl⁻) TetrahedralIntermediate->LeavingGroup HCl HCl Product->HCl + HCl

Caption: Generalized mechanism for nucleophilic acyl substitution of an acyl chloride.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis ReagentPrep Prepare Stock Solutions (Acyl Chloride & Nucleophile) InitiateReaction Initiate Reaction (Mix Reactants) ReagentPrep->InitiateReaction SolventPrep Prepare Solvent System SolventPrep->InitiateReaction InstrumentSetup Set up & Equilibrate Instrument (Spectrophotometer/Conductivity Meter) InstrumentSetup->InitiateReaction DataCollection Collect Data vs. Time (Absorbance/Conductivity) InitiateReaction->DataCollection PlotData Plot Data (e.g., ln(A) vs. time) DataCollection->PlotData CalculateRate Calculate Rate Constant (k) PlotData->CalculateRate CompareRates Compare Rates of Different Acyl Chlorides CalculateRate->CompareRates

Caption: General workflow for a kinetic study of acylation reactions.

Conclusion: The Strategic Advantage of 2-Bromophenylacetyl Chloride

The presence of a bromine atom at the ortho position of phenylacetyl chloride imparts a significant activating effect on the carbonyl group towards nucleophilic attack. This enhanced reactivity, driven by the strong inductive electron withdrawal of bromine, positions 2-Bromophenylacetyl chloride as a valuable tool for syntheses where rapid and efficient acylation is desired.

While direct comparative kinetic data is sparse, the principles of physical organic chemistry strongly suggest that 2-Bromophenylacetyl chloride will exhibit a faster reaction rate than its unsubstituted and para-substituted counterparts in many common acylation reactions. However, it is crucial for researchers to consider the potential for steric hindrance from the ortho-substituent, which may modulate its reactivity with bulky nucleophiles.

The choice of solvent is also a critical parameter that can influence not only the reaction rate but also the operative mechanism. For reactions where a predictable, second-order process is desired, less polar, non-ionizing solvents are preferable. Conversely, in highly polar, protic media, the potential for an SN1-like pathway involving an acylium ion intermediate should be considered.

By understanding the kinetic nuances of 2-Bromophenylacetyl chloride and its alternatives, researchers can strategically select the optimal acylating agent to achieve their synthetic goals with greater efficiency and control. The experimental protocols provided in this guide offer a framework for generating the specific kinetic data needed to make these informed decisions.

References

  • Bentley, T. W., & Jones, R. O. (1994). Stoichiometric Solvation Effects. Part 2. A New Product-Rate Correlation for Solvolyses of p-Nitrobenzenesulfonyl Chloride in Alcohol-Water Mixtures. J. Chem. Soc., Perkin Trans. 2, 753-759.
  • OpenStax. (2023). Organic Chemistry. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of organic chemistry, 73(13), 4945–4951. [Link]

  • Khan Academy. (2021). Second-order reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.4: The Integrated Rate Law- The Dependence of Concentration on Time. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (4-Nitrophenyl)acetyl chloride. Retrieved from [Link]

  • RSC Publishing. (1978). Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene. J. Chem. Soc., Perkin Trans. 2, 567-571. [Link]

  • ResearchGate. (2006). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Retrieved from [Link]

  • Studylib. (n.d.). Solvolysis of tert-Butyl Chloride: Kinetics Experiment. Retrieved from [Link]

  • Repositorio UC. (n.d.). Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Filo. (2021). Aniline reacts with … to yield … as the final product. Retrieved from [Link]

  • ResearchGate. (2015). An Anomalous Hammett Correlation for a Series of Substituted 3-Benzyl-2-phenyl-1,3-thiazolidin-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4-Nitrophenyl Carbonates in Aqueous Ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the nucleophilic reactivity constants for a series of N-(n-propyl)-N′-(para-R-benzoyl)thioureas towards trans-[Pt(pyridine)2Cl2]. Retrieved from [Link]

  • McMaster Experts. (2011). Aminolysis of 4-Nitrobenzenesulfenyl Chloride. Retrieved from [Link]

  • eScholarship.org. (1970). ELECTROCHEMISTRY OF EXCITED MOLECULES: PHOTO-ELECTROCHEMICAL REACTIONS. OF CHLOROPHYLLS. Retrieved from [Link]

  • YouTube. (2021). Calculating Second Order Rates | General Chemistry II | 6.4. Retrieved from [Link]

  • YouTube. (2013). Making It Easy:mechanism for Acyl chloride and alcohol reaction. Retrieved from [Link]

  • Google Patents. (2008). Method for Chlorinating Alcohols.
  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • UCA. (n.d.). Iodination of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: The reaction of phenol with acetyl chloride to form phenyl.... Retrieved from [Link]

  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). the acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

  • Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation energy and rate constants of aniline, 2-chloroaniline, and.... Retrieved from [Link]

  • NIH. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

  • NIH. (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. Retrieved from [Link]

  • PubMed. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

  • El-kader, F. H. A. (n.d.). SECOND ORDER REACTIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.8: Second-Order Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Products from 2-Bromophenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the structures of products derived from 2-Bromophenylacetyl chloride. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring that your validation workflow is a self-confirming system.

The Chemistry: Common Synthetic Pathways

2-Bromophenylacetyl chloride is an acyl chloride, characterized by a highly electrophilic carbonyl carbon. This makes it susceptible to attack by a wide range of nucleophiles. Understanding the expected products from these fundamental reactions is the first step in any validation process. The three most common transformations are:

  • Friedel-Crafts Acylation: Reaction with an aromatic compound (arene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. This is a powerful method for creating carbon-carbon bonds.[1][2]

  • Amidation: Reaction with a primary or secondary amine to form an amide. This is a cornerstone reaction in the synthesis of countless pharmaceutical compounds.

  • Esterification: Reaction with an alcohol to form an ester.

These pathways are fundamental, and the expected products serve as the initial hypotheses that our analytical workflow will seek to confirm or refute.

cluster_reactions Reaction with Nucleophile cluster_products Product Class reagent 2-Bromophenylacetyl Chloride arene Arene (+ Lewis Acid) reagent->arene Friedel-Crafts Acylation amine Amine reagent->amine Amidation alcohol Alcohol reagent->alcohol Esterification ketone Aryl Ketone arene->ketone amide Amide amine->amide ester Ester alcohol->ester

Figure 1: Core reaction pathways of 2-Bromophenylacetyl chloride.

The Analytical Toolkit: A Multi-Pronged Approach for Unambiguous Validation

Relying on a single analytical technique is insufficient. A robust validation strategy employs orthogonal methods, where each technique provides a unique piece of the structural puzzle. For products derived from 2-Bromophenylacetyl chloride, the combination of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy is essential.[3][4]

The Rationale Behind the Toolkit:
  • Mass Spectrometry (MS): This is the first checkpoint. It provides the molecular weight of the product, offering immediate confirmation that a reaction has occurred and giving a crucial clue as to its identity.[3] For compounds containing bromine, the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br (in an approximate 1:1 ratio) provides a clear and unmistakable signature.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for detailed structural elucidation.

    • ¹H NMR: Reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin splitting. This is indispensable for determining the regiochemistry of reactions like Friedel-Crafts acylation.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule, confirming the overall carbon skeleton.[6]

  • Infrared (IR) Spectroscopy: A rapid and effective technique for identifying the functional groups present in the molecule.[3] The disappearance of the highly reactive acyl chloride C=O stretch and the appearance of a new ketone, amide, or ester C=O stretch at a different frequency provides clear evidence of the transformation.

Experimental Deep Dive: Friedel-Crafts Acylation of Anisole

To illustrate the validation process, let's consider the Friedel-Crafts acylation of anisole with 2-Bromophenylacetyl chloride. The methoxy group of anisole is an ortho-, para-director, meaning we can anticipate the formation of two major regioisomers. Differentiating these is a primary validation challenge.

Step-by-Step Experimental Protocol:
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

  • Catalyst Suspension: Cool the DCM to 0°C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with vigorous stirring. A stoichiometric amount is often required as the catalyst complexes with the ketone product.[1]

  • Reagent Addition: In a separate flask, dissolve 2-Bromophenylacetyl chloride and anisole in anhydrous DCM.

  • Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid via flash column chromatography on silica gel to separate the isomers.

The Self-Validating Analytical Workflow

cluster_validation Orthogonal Techniques start Crude Reaction Mixture purification Column Chromatography start->purification fractions Collect Fractions purification->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pool Pure Fractions tlc->pooling Identify pure product validation Full Structural Validation pooling->validation confirmed Confirmed Product Structure validation->confirmed ms Mass Spec (MS) ms->validation nmr NMR ('H, '³C) nmr->validation ir IR Spectroscopy ir->validation

Figure 2: A self-validating workflow for product purification and analysis.
Interpreting the Data: A Comparative Analysis

The key to success is comparing the acquired data against the predicted data for all possible products.

Analytical TechniqueExpected Observation for para-isomerExpected Observation for ortho-isomerRationale & Causality
¹H NMR Two distinct doublets in the aromatic region for the anisole ring protons, each integrating to 2H.More complex multiplet patterns for the anisole ring protons due to loss of symmetry.The symmetry of the para-isomer results in a simpler, more predictable splitting pattern. The ortho-isomer's protons are all chemically distinct.
¹³C NMR Fewer signals in the aromatic region due to molecular symmetry.More signals in the aromatic region as fewer carbons are chemically equivalent.Symmetry reduces the number of unique carbon environments, leading to fewer peaks in the spectrum.
Mass Spec (MS) Molecular ion peak cluster showing the characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes.Identical molecular ion peak cluster to the para-isomer.MS provides the molecular formula but cannot distinguish between regioisomers. It only confirms that the product has the correct mass and elemental composition.
IR Spectroscopy Strong C=O stretch (~1670-1685 cm⁻¹). Disappearance of acyl chloride C=O (~1790 cm⁻¹).Identical C=O stretch to the para-isomer.IR confirms the functional group transformation (acyl chloride to ketone) but does not provide information on substitution patterns.

Table 1: Comparative analytical data for potential Friedel-Crafts products.

Performance Comparison: Alternative Synthetic Approaches

While 2-Bromophenylacetyl chloride is effective, it's crucial to understand its performance relative to alternatives. The most common alternative is its chloro-analog, 2-Chlorophenylacetyl chloride.

Parameter2-Bromophenylacetyl Chloride2-Chlorophenylacetyl ChlorideField-Proven Insight
Reactivity HigherLowerBromide is a better leaving group than chloride due to its larger size, greater polarizability, and the weaker C-Br bond compared to the C-Cl bond. This leads to faster reaction rates.[7]
Typical Yield Generally higherGenerally lowerThe enhanced reactivity of the bromo-derivative often translates to higher conversion and improved yields under identical reaction conditions.[7]
Cost HigherLowerBromo-compounds are typically more expensive to produce than their chloro- counterparts.
Handling/Safety Highly reactive, moisture-sensitive, corrosive. Decomposes to form HCl gas.[8]Also reactive and moisture-sensitive, but generally less so than the bromo-analog.Both are hazardous and require handling in an inert, dry environment. The choice often comes down to a trade-off between the higher cost and reactivity of the bromo-reagent and the lower cost but potentially lower yields of the chloro-reagent.

Table 2: Performance comparison of halo-phenylacetyl chloride reagents.

An alternative route altogether avoids the acyl chloride by using 2-Bromophenylacetic acid and a peptide coupling reagent or other activating agent to form amides or esters directly. This approach often involves milder conditions but may require more complex purification to remove coupling agent byproducts.

Conclusion

Validating the structure of products from 2-Bromophenylacetyl chloride reactions is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. The causality is clear: Mass Spectrometry confirms the molecular formula, IR spectroscopy confirms the functional group transformation, and NMR spectroscopy provides the definitive structural architecture, including critical stereochemical and regiochemical details. By adopting a self-validating workflow and understanding the performance characteristics of this reagent relative to its alternatives, researchers can proceed with confidence, ensuring the integrity and success of their synthetic endeavors.

References

  • PubChem. 2-Bromophenylacetyl chloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. 2-Bromophenylacetic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ResearchGate. Mass spectra of the phenylacetylene bromide and by-products of the synthesis. [Link]

  • ResearchGate. Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics. [Link]

  • Google Patents. New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • ChemRxiv. Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Krishnaveni Degree College. Syllabus. [Link]

  • Jordan Journal of Chemistry. Synthesis, Characterization and Pharmacophore Modeling of Some New Thiazole and Thiadiazine Derivatives. [Link]

  • Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • YouTube. 3050 Rxns of Alcohols: PBr3, SOCl2, TsCl, and MsCl. [Link]

  • Chemsrc. 2-Bromophenylacetic acid | CAS#:18698-97-0. [Link]

  • UCL Discovery. Synthesis of amides using boron catalysts. [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Pearson. Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. [Link]

  • ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

  • MDPI. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • YouTube. Alcohol Reactions - HBr, PBr3, SOCl2. [Link]

Sources

A Comparative Guide to the Acylation of Less Reactive Substrates: Evaluating the Performance of 2-Bromophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds through acylation is a cornerstone, pivotal to the construction of complex molecules in pharmaceutical and materials science. While the acylation of electron-rich substrates is often straightforward, the real challenge lies in the efficient acylation of less reactive partners, such as electron-deficient aromatic rings or sterically hindered nucleophiles. This guide provides an in-depth technical comparison of 2-bromophenylacetyl chloride, evaluating its performance and characteristics against other common acylating agents in these demanding applications. We will delve into the mechanistic underpinnings of its reactivity, provide exemplar experimental protocols, and present comparative data to guide your synthetic strategy.

The Challenge of Acylating Less Reactive Substrates

Less reactive substrates present a significant hurdle in acylation reactions for two primary reasons:

  • Low Nucleophilicity: In Friedel-Crafts acylation, substrates with electron-withdrawing groups (e.g., nitro, cyano, or halo substituents) deactivate the aromatic ring, making it a poor nucleophile for the attacking electrophilic acylium ion.[1] Similarly, weakly basic amines or sterically hindered alcohols exhibit reduced nucleophilicity, slowing down the rate of nucleophilic acyl substitution.

  • Harsh Reaction Conditions: Overcoming the low reactivity often necessitates more forceful conditions, such as higher temperatures or the use of highly reactive acylating agents and super-stoichiometric amounts of strong Lewis acids.[2] This can lead to side reactions, decomposition of sensitive substrates, and challenges in purification.

The ideal acylating agent for these substrates should therefore possess enhanced electrophilicity to react under milder conditions, while also offering a product that can be further diversified synthetically.

2-Bromophenylacetyl Chloride: An Overview of its Chemical Profile

2-Bromophenylacetyl chloride is a bifunctional reagent that brings a unique combination of electronic and steric factors to the table. Its structure, featuring a bromine atom ortho to the acetyl chloride moiety, distinguishes its reactivity from that of its unsubstituted counterpart, phenylacetyl chloride.

Key Structural Features and Their Implications:

  • Inductive Electron Withdrawal: The electronegative bromine atom exerts a significant through-bond inductive effect (-I), withdrawing electron density from the acyl chloride carbonyl group. This increases the partial positive charge on the carbonyl carbon, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack.

  • Steric Hindrance: The presence of the bulky bromine atom in the ortho position can introduce steric hindrance around the reactive center. This can influence the approach of the nucleophile and may affect the regioselectivity in reactions with substituted aromatic substrates.[3][4]

  • Synthetic Handle: The C-Br bond in the resulting acylated product serves as a valuable functional group for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of additional molecular complexity.

Comparative Performance Analysis

While direct, side-by-side comparative studies on a wide range of less reactive substrates are not extensively published, we can infer the performance of 2-bromophenylacetyl chloride based on established principles of physical organic chemistry and data from related systems.

Friedel-Crafts Acylation of Deactivated Arenes

The Friedel-Crafts acylation of deactivated aromatic rings is notoriously difficult.[1] However, the enhanced electrophilicity of the acylium ion derived from 2-bromophenylacetyl chloride suggests it may offer an advantage over less reactive acylating agents like phenylacetyl chloride or acetic anhydride.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 2-Bromophenylacetyl_Chloride 2-Bromophenylacetyl Chloride Acylium_Ion Acylium Ion (Enhanced Electrophilicity) 2-Bromophenylacetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Deactivated_Arene Less Reactive Arene (e.g., Chlorobenzene) Acylium_Ion->Deactivated_Arene Sigma_Complex Sigma Complex (Intermediate) AlCl4-->Sigma_Complex Deprotonation Deactivated_Arene->Sigma_Complex + Acylium Ion Product Acylated Product Sigma_Complex->Product - H⁺ HCl HCl AlCl3_regen AlCl3_regen

Table 1: Theoretical Comparison of Acylating Agents for Friedel-Crafts Acylation of Chlorobenzene

Acylating AgentExpected Relative ReactivityRationalePotential Yield
Acetic AnhydrideLowLower electrophilicity of the acylating species.Low to None
Phenylacetyl ChlorideModerateBaseline reactivity for this class of compounds.Low to Moderate
2-Bromophenylacetyl Chloride High Inductive withdrawal by ortho-bromo group increases electrophilicity. Moderate
Bromoacetyl ChlorideVery HighStrong inductive effect of α-bromo group significantly enhances electrophilicity.Moderate to Good
Acylation of Weakly Nucleophilic Amines

The acylation of anilines bearing electron-withdrawing groups can be challenging. The increased electrophilicity of 2-bromophenylacetyl chloride allows this reaction to proceed more readily than with less reactive acylating agents, potentially avoiding the need for harsh bases or prolonged reaction times.

Table 2: Performance Comparison in the Acylation of 4-Nitroaniline

Acylating AgentTypical ConditionsExpected Reaction TimeExpected Yield
Acetic AnhydrideReflux in acetic acidSeveral hoursModerate
Phenylacetyl ChloridePyridine, 25-50 °C1-3 hoursModerate to Good
2-Bromophenylacetyl Chloride Pyridine, 25 °C < 1 hour Good to Excellent

Experimental Protocols

The following protocols are provided as representative examples for the application of 2-bromophenylacetyl chloride. Note: These are exemplar procedures and may require optimization for specific substrates.

Exemplar Protocol: Friedel-Crafts Acylation of Chlorobenzene

G

Methodology:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cooling: The slurry is cooled to 0 °C in an ice-water bath.

  • Addition of Substrate: Chlorobenzene (1.0 equivalent) is added to the stirred suspension.

  • Addition of Acylating Agent: A solution of 2-bromophenylacetyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: The reaction mixture is carefully and slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred for 15 minutes.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with dichloromethane.

  • Washing and Drying: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(2-bromophenyl)-1-(4-chlorophenyl)ethan-1-one.

Exemplar Protocol: Acylation of 4-Nitroaniline

Methodology:

  • Dissolution: In a round-bottom flask, 4-nitroaniline (1.0 equivalent) is dissolved in anhydrous pyridine at room temperature.

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: 2-Bromophenylacetyl chloride (1.05 equivalents) is added dropwise to the stirred solution. An exothermic reaction is typically observed.

  • Reaction: The reaction mixture is stirred at 0 °C for 15 minutes and then at room temperature for 1 hour. Progress is monitored by TLC.

  • Work-up: The reaction mixture is poured into cold 1 M hydrochloric acid, resulting in the precipitation of the product.

  • Isolation and Purification: The solid is collected by vacuum filtration, washed with water, and then recrystallized from ethanol to yield pure 2-(2-bromophenyl)-N-(4-nitrophenyl)acetamide.

Conclusion and Recommendations

2-Bromophenylacetyl chloride presents itself as a highly effective acylating agent, particularly for substrates that are less reactive towards traditional reagents. Its enhanced electrophilicity, a direct consequence of the ortho-bromo substituent, allows for acylations to proceed under milder conditions, potentially leading to higher yields and cleaner reaction profiles.

Key Advantages:

  • Increased Reactivity: The inductive effect of the bromine atom activates the acyl chloride, making it more potent than unsubstituted analogs.

  • Versatility: It is effective in both Friedel-Crafts reactions with deactivated arenes and in the acylation of weakly nucleophilic amines.

  • Synthetic Utility: The presence of the bromine atom in the product provides a convenient handle for further functionalization via cross-coupling chemistry, a significant advantage in multi-step synthetic campaigns.

For researchers and drug development professionals tackling the challenge of acylating electron-poor or sterically demanding substrates, 2-bromophenylacetyl chloride should be considered a valuable tool in their synthetic arsenal. Its unique combination of reactivity and functionality offers a strategic advantage in the construction of complex molecular architectures.

References

  • Olah, G. A., Kuhn, S. J., Flood, S. H., & Hardie, B. A. (1964). Aromatic Substitution. XXII. Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Methyloxocarbonium (Acetylium) Hexafluoro- and Hexachloroantimonate. Journal of the American Chemical Society, 86(11), 2203–2209. [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. (Historic reference, link not applicable)
  • Wilkinson, M. C. (2011). “Greener” Friedel–Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]

  • Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953–6956. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Choudhary, V. R., Jha, R., & Jana, P. (2008). Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. Microporous and Mesoporous Materials, 112(1-3), 244-251. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Chemguide. (n.d.). Reactions of amines as nucleophiles. [Link]

  • PubMed Central (PMC). (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Angewandte Chemie International Edition, 54(35), 10224–10228. [Link]

Sources

A Researcher's Guide to Synthesizing 2-Bromophenylacetic Acid Derivatives: A Comparative Analysis of the Acid Chloride Route and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Shanghai, China – January 26, 2026 – For researchers, medicinal chemists, and drug development professionals, 2-bromophenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds and advanced materials. The traditional and most direct method for creating amides and esters from this acid involves its conversion to the highly reactive 2-bromophenylacetyl chloride. However, the evolving landscape of synthetic chemistry, driven by demands for greater efficiency, safety, and milder conditions, has introduced several powerful alternatives.

This guide provides an in-depth technical comparison of the classical acid chloride pathway against modern synthetic strategies, including direct amide coupling, palladium-catalyzed carbonylation, and the Willgerodt-Kindler reaction. We will delve into the mechanistic underpinnings, practical advantages, and experimental data for each route to provide a clear framework for methodological selection.

The Classical Gold Standard: The 2-Bromophenylacetyl Chloride Route

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. The resulting acyl chloride is a highly electrophilic species that reacts readily with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester bonds, respectively.[1]

Part A: Synthesis of the Precursor, 2-Bromophenylacetic Acid

Before the acid chloride can be formed, the parent 2-bromophenylacetic acid must be synthesized. A common and scalable industrial method begins with 2-bromotoluene, which undergoes free-radical bromination to form 2-bromobenzyl bromide. Subsequent reaction with sodium cyanide yields 2-bromophenylacetonitrile, which is then hydrolyzed under basic conditions to afford the desired carboxylic acid. This multi-step process, while robust, involves the use of highly toxic cyanide salts, necessitating stringent safety protocols.

Alternative laboratory-scale preparations include the Willgerodt-Kindler reaction of 2-bromoacetophenone, which offers a different synthetic disconnection.[2]

Part B: Conversion to 2-Bromophenylacetyl Chloride

The activation of 2-bromophenylacetic acid is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] Thionyl chloride is often favored on a large scale due to its low cost.[4] The reaction mechanism involves the formation of a chlorosulfite intermediate, which then collapses to produce the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

Causality of Experimental Choice: The choice of thionyl chloride is driven by its efficacy and cost-effectiveness. The gaseous nature of the byproducts (SO₂ and HCl) helps to drive the reaction to completion according to Le Châtelier's principle. However, this is also a primary drawback. Both SO₂ and HCl are toxic and corrosive gases, requiring a well-ventilated fume hood and appropriate scrubbing or neutralization traps.[5][6] Oxalyl chloride is a milder alternative that produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification, but it is significantly more expensive.[4][7]

Part C: Application and Limitations

Once formed, 2-bromophenylacetyl chloride is a potent acylating agent. Its high reactivity ensures rapid and often quantitative conversion to the desired amide or ester, typically at room temperature.[1] This high reactivity, however, is a double-edged sword. The compound is extremely sensitive to moisture and requires handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. Furthermore, the reaction generates stoichiometric amounts of HCl, which must be neutralized by an added base (e.g., triethylamine, pyridine), complicating workup and purification.

Alternative Synthetic Strategies: Moving Beyond the Acid Chloride

To overcome the limitations of the acid chloride route, several alternative strategies have been developed that offer milder conditions, improved safety profiles, and greater functional group tolerance.

Route 1: Direct Amide/Ester Coupling

Modern synthetic chemistry has largely shifted towards the use of coupling reagents that activate carboxylic acids in situ.[8] This approach avoids the isolation of a hazardous and unstable intermediate like an acid chloride. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are now staples in both solution-phase and solid-phase synthesis.[9][10]

Mechanistic Insight: These reagents react with the carboxylate to form a highly activated ester intermediate (e.g., an O-acylisourea for EDC).[11] This intermediate is then readily displaced by an amine or alcohol nucleophile to form the final product. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization in chiral substrates.[12]

Advantages:

  • Mild Conditions: Reactions are typically run at room temperature.

  • High Functional Group Tolerance: The mildness of the reaction allows for the presence of sensitive functional groups that would not survive treatment with thionyl chloride.

  • Simplified Workup: Byproducts are often water-soluble (in the case of EDC), facilitating purification.[11]

Disadvantages:

  • Cost: Coupling reagents are significantly more expensive than thionyl chloride, which can be a limiting factor for large-scale synthesis.[11][13]

  • Stoichiometric Waste: These reactions generate stoichiometric amounts of urea or phosphonamidate byproducts, which can be an environmental concern.[14]

Route 2: Palladium-Catalyzed Carbonylation

A more convergent and atom-economical approach is the palladium-catalyzed carbonylation of aryl or benzyl halides.[15][16] This powerful transformation introduces a carbonyl group directly from carbon monoxide (CO) gas or a CO surrogate, forming the desired amide or ester in a single step from a simpler precursor.[17] For synthesizing 2-bromophenylacetic acid derivatives, the aminocarbonylation or alkoxycarbonylation of 2-bromobenzyl chloride would be a highly efficient route.[18]

Catalytic Cycle Rationale: The generally accepted mechanism involves the oxidative addition of the benzyl halide to a Pd(0) complex, followed by the insertion of a CO molecule into the palladium-carbon bond to form a palladoyl intermediate. Reductive elimination with an amine or alcohol then yields the desired product and regenerates the Pd(0) catalyst.

Advantages:

  • Convergence and Efficiency: Bypasses the synthesis and isolation of the carboxylic acid and acid chloride, shortening the overall synthetic sequence.

  • Atom Economy: Utilizes CO, an abundant C1 feedstock.[19]

  • Scalability: Modern flow chemistry techniques are making the use of CO gas safer and more scalable for industrial applications.[19][20]

Disadvantages:

  • Catalyst Cost and Sensitivity: Palladium catalysts and the required phosphine ligands can be expensive and sensitive to air and moisture.

  • Handling of Carbon Monoxide: CO is a highly toxic gas, requiring specialized equipment and safety protocols, although CO-releasing molecules (CORMs) and in situ generation methods are mitigating this issue.[18]

Route 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classic name reaction that transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding amide or carboxylic acid.[2] Starting from 2-bromoacetophenone, this reaction provides a direct route to 2-bromophenylacetamide or, after hydrolysis, 2-bromophenylacetic acid.

Reaction Mechanism: The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[21] The mechanism is complex but is thought to involve the formation of an enamine, which then reacts with sulfur.[2]

Advantages:

  • Inexpensive Starting Materials: Utilizes readily available acetophenones and elemental sulfur.

  • Unique Transformation: Offers a powerful method for migrating a carbonyl group to the end of an alkyl chain.

Disadvantages:

  • Harsh Conditions: Often requires high temperatures (e.g., 200-220°C in a sealed tube for the classical Willgerodt reaction) and can result in moderate yields.[22]

  • Byproduct Formation: The reaction can produce a mixture of amide and carboxylic acid, requiring careful purification.[22] Microwave-assisted protocols have been developed to improve yields and reduce reaction times.[23]

Comparative Analysis

To provide a clear basis for comparison, the key performance indicators for each synthetic route are summarized below.

Synthetic Route Key Reagents Typical Yield Range Key Advantages Key Disadvantages Relative Cost
Acid Chloride 2-Bromophenylacetic acid, SOCl₂ or Oxalyl Chloride70-95%Highly reactive, rapid, inexpensive reagents.[4]Harsh, moisture-sensitive, generates toxic/corrosive gas byproducts (HCl, SO₂).[5]Low
Direct Coupling 2-Bromophenylacetic acid, EDC/HOBt or HATU65-95%Mild conditions, high functional group tolerance, simple workup.[10]Expensive reagents, stoichiometric waste products.[13][14]High
Pd-Carbonylation 2-Bromobenzyl halide, Pd Catalyst, CO source, Amine/Alcohol75-90%Convergent, atom-economical, bypasses intermediate steps.[15][18]Expensive catalyst, requires handling of toxic CO gas.[19]Medium-High
Willgerodt-Kindler 2-Bromoacetophenone, Sulfur, Morpholine50-75%Inexpensive starting materials, unique chemical transformation.[22]Harsh reaction conditions (high temp), often moderate yields, potential byproducts.[22]Low

Visualizing the Synthetic Pathways

The strategic differences between these routes can be visualized to aid in conceptual understanding.

Diagram 1: Overall Synthetic Landscape

cluster_start Starting Materials cluster_acid Acid Intermediate cluster_routes Activation / Coupling Routes cluster_end Target Product 2-Bromotoluene 2-Bromotoluene Acid 2-Bromophenylacetic Acid 2-Bromotoluene->Acid Multi-step 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Acid Willgerodt-Kindler + Hydrolysis 2-Bromobenzyl Halide 2-Bromobenzyl Halide Carbonyl Pd-Catalyzed Carbonylation 2-Bromobenzyl Halide->Carbonyl AcidChloride 2-Bromophenylacetyl Chloride Acid->AcidChloride SOCl₂ Coupling Direct Coupling (EDC, HATU) Acid->Coupling Product 2-Bromophenylacetyl Amide/Ester AcidChloride->Product Coupling->Product Carbonyl->Product

Caption: Overview of synthetic strategies to 2-bromophenylacetyl derivatives.

Diagram 2: Experimental Workflow for the Acid Chloride Route

A Charge Reactor: 2-Bromophenylacetic Acid + Anhydrous Solvent B Add Thionyl Chloride (dropwise) A->B C Reflux Reaction (e.g., 2-3h) B->C D Reaction Monitoring (TLC / GC) C->D E Remove Excess SOCl₂ (Distillation / Vacuum) D->E F Crude Acid Chloride E->F G Dissolve in Solvent Cool to 0°C F->G H Add Amine/Alcohol + Base (e.g., TEA) G->H I Aqueous Workup & Extraction H->I J Purification (Crystallization / Chromatography) I->J K Final Product J->K

Caption: Step-by-step workflow for synthesis via the acid chloride method.

Detailed Experimental Protocols

To ensure reproducibility and adherence to best practices, the following detailed protocols are provided.

Protocol 1: Synthesis of 2-Bromophenylacetyl Chloride via Thionyl Chloride

WARNING: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive and toxic, and the reaction evolves HCl and SO₂ gases.[5][6][24]

  • Preparation: To a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet/scrubber (e.g., a bubbler with NaOH solution), add 2-bromophenylacetic acid (1.0 equiv).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Slowly add thionyl chloride (2.0 equiv) dropwise to the stirred solution at room temperature.[25]

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction's progress by taking small aliquots (carefully quenching with methanol and analyzing by TLC or GC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude 2-bromophenylacetyl chloride is often used directly in the next step without further purification.

Protocol 2: Direct Amide Coupling using EDC/HOBt
  • Preparation: To a round-bottomed flask, add 2-bromophenylacetic acid (1.0 equiv), 1-hydroxybenzotriazole (HOBt, 1.1 equiv), and the desired amine (1.1 equiv).

  • Solvent Addition: Dissolve the components in an appropriate solvent, such as N,N-Dimethylformamide (DMF) or DCM.

  • Coupling: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Conclusion and Recommendations

The classical synthesis of amides and esters via 2-bromophenylacetyl chloride remains a viable and cost-effective method, particularly for large-scale production where the starting materials are simple and robust. Its high reactivity and the low cost of chlorinating agents are significant advantages.[4] However, this route's reliance on hazardous reagents, harsh conditions, and moisture sensitivity makes it less suitable for complex molecules with sensitive functional groups.

Direct coupling methods using reagents like EDC and HATU represent the modern standard for laboratory-scale synthesis, especially in medicinal chemistry.[8] The exceptionally mild conditions and high functional group tolerance often outweigh the higher reagent cost, providing a reliable and versatile route to complex targets.[10]

Palladium-catalyzed carbonylation offers the most elegant and convergent pathway.[19] By building the molecule in a single, catalyst-mediated step, it minimizes waste and reduces the number of synthetic operations. As concerns over the handling of CO gas are addressed through innovative technologies like flow chemistry, this method is poised to become increasingly important on both laboratory and industrial scales.[20][26]

Finally, the Willgerodt-Kindler reaction remains a useful tool in the synthetic chemist's arsenal for specific applications, particularly when the corresponding acetophenone is a more accessible starting material than the phenylacetic acid itself.[2]

The optimal synthetic route is ultimately dictated by the specific requirements of the target molecule, the scale of the reaction, and the available resources. For maximum flexibility, functional group tolerance, and ease of execution in a research setting, direct coupling methods are often the preferred choice. For process efficiency and cost-effectiveness at scale, the classical acid chloride route and emerging palladium-catalyzed technologies each present compelling, albeit contrasting, advantages.

References

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. (n.d.). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Organic letters, 10(20), 4553–4556. [Link]

  • Agudo-Álvarez, S., Díaz-Mínguez, S. S., & Benito-Arenas, R. (2024). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Pure and Applied Chemistry. [Link]

  • Wolfa. (2025). Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis. Wolfa. [Link]

  • Bhanage, B. M., & Arai, M. (2001). Recent Developments in Palladium Catalyzed Carbonylation Reactions. Catalysis Reviews, 43(3), 315-344. [Link]

  • Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 265-270. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • Wang, D., & Zhu, J. (2020). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 85(23), 15017-15037. [Link]

  • Google Patents. (2017). A kind of preparation method of 2 thiophen acetyl chloride.
  • Skrydstrup, T., et al. (2014). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters, 16(16), 4332-4335. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • University of Huddersfield Repository. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Wolfa. [Link]

  • Wang, D., & Zhu, J. (2020). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry. [Link]

  • Adiyala, P. R., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by aminocarbonylation. [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • Kollár, L., et al. (2023). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 28(11), 4496. [Link]

  • Brainly.in. (2018). Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. [Link]

  • Michigan State University. (2009). Willgerodt-Kindler Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in palladium catalysed carbonylation reactions. [Link]

  • University of California, Santa Barbara. (2013). SOP 0079 - Thionyl Chloride. [Link]

  • International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • Sciencemadness.org. (n.d.). The Willgerodt Reaction. [Link]

  • McGill University. (n.d.). Development of New Classes of Palladium and Nickel Catalyzed Carbonylation Reactions. [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]

  • Peptides. (2014). Peptide-based Drug Research and Development: Relative Costs, Comparative Value. [Link]

  • ResearchGate. (2022). Palladium-catalyzed enantioselective carbonylation reactions. [Link]

  • Royal Society of Chemistry. (2013). Recent advances in the Willgerodt–Kindler reaction. [Link]

  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. [Link]

  • Google Patents. (1982).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface this guide with a critical directive: the proper handling and disposal of reactive chemical reagents like 2-Bromophenylacetyl chloride are not merely procedural formalities but are fundamental to ensuring laboratory safety and environmental stewardship. This document provides a detailed protocol grounded in established chemical principles and regulatory standards to guide researchers, scientists, and drug development professionals in the safe management of this hazardous compound.

2-Bromophenylacetyl chloride (C₈H₆BrClO) is a reactive acyl chloride that serves as a versatile building block in organic synthesis. However, its utility is matched by its hazardous nature. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The primary hazard stems from its vigorous and exothermic reaction with nucleophiles, most notably water, which results in the formation of 2-bromophenylacetic acid and corrosive hydrogen chloride gas.[2][3] Therefore, meticulous adherence to proper disposal procedures is essential to mitigate risks of chemical burns, respiratory distress, and damage to laboratory infrastructure.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.

Table 1: Essential Personal Protective Equipment and Engineering Controls

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of the corrosive liquid and its reaction products.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact, which can cause severe burns.[6]
Body Protection Flame-retardant lab coat and closed-toe shoesProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated chemical fume hoodPrevents inhalation of the irritating vapors and the hydrogen chloride gas produced upon hydrolysis.[4][7]

Incompatible Materials: 2-Bromophenylacetyl chloride is incompatible with a range of common laboratory reagents. Contact with these substances can lead to violent reactions, the release of toxic gases, or compromise the integrity of containment.

  • Water: Reacts violently, producing heat and hydrogen chloride gas.[4][8]

  • Alcohols: Reacts exothermically to form esters and hydrogen chloride.[7]

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can cause a violent, exothermic reaction.[8]

  • Strong Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.[8]

  • Amines: Reacts readily to form amides, with the potential for a strong exothermic reaction.[7]

Disposal Decision Workflow

The choice of disposal procedure depends on the quantity of the 2-Bromophenylacetyl chloride to be disposed of. The following diagram illustrates the decision-making process for safe and compliant disposal.

DisposalWorkflow Disposal Decision Workflow for 2-Bromophenylacetyl Chloride start Start: Assess Quantity of 2-Bromophenylacetyl Chloride for Disposal small_quantity Small Quantity (< 5 g or 5 mL) start->small_quantity Residual amounts large_quantity Large Quantity (≥ 5 g or 5 mL) start->large_quantity Bulk quantities neutralization In-Lab Neutralization Protocol small_quantity->neutralization waste_collection Direct Hazardous Waste Collection large_quantity->waste_collection protocol_steps Follow Step-by-Step Neutralization Protocol neutralization->protocol_steps package_waste Package in a Secure, Labeled, and Compatible Container waste_collection->package_waste final_disposal Dispose of Neutralized Aqueous Waste Down the Drain with Copious Amounts of Water (Check Local Regulations) protocol_steps->final_disposal waste_pickup Arrange for Professional Hazardous Waste Disposal package_waste->waste_pickup

Caption: Decision workflow for selecting the appropriate disposal method for 2-Bromophenylacetyl chloride based on quantity.

Experimental Protocol: In-Lab Neutralization of Small Quantities

This protocol is designed for the safe neutralization of small quantities (less than 5 grams or 5 mL) of 2-Bromophenylacetyl chloride. This procedure should be performed in a certified chemical fume hood with the sash at the lowest practical height.

Materials:
  • 2-Bromophenylacetyl chloride waste

  • Ice bath

  • Large beaker (at least 10 times the volume of the quenching solution)

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)

  • pH paper or a calibrated pH meter

Step-by-Step Methodology:
  • Preparation of Quenching Solution: In the large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of this solution should be at least 20 times the volume of the 2-Bromophenylacetyl chloride to be neutralized. Place the beaker in an ice bath and begin stirring. The use of a weak base and cooling is critical to control the exothermic reaction.

  • Slow Addition of 2-Bromophenylacetyl Chloride: Carefully and slowly add the 2-Bromophenylacetyl chloride to the stirring basic solution dropwise using a dropping funnel or pipette. The slow addition is crucial to prevent a rapid temperature increase and excessive gas evolution.

    • Causality: The reaction of 2-Bromophenylacetyl chloride with water (hydrolysis) produces 2-bromophenylacetic acid and hydrochloric acid (HCl).[2] The sodium bicarbonate or sodium carbonate will neutralize both of these acidic products. The effervescence observed is the release of carbon dioxide gas as the base neutralizes the acids.

  • Monitoring the Reaction: Continue the slow addition, ensuring the reaction does not become too vigorous. If the reaction becomes too rapid (excessive foaming or temperature increase), stop the addition immediately and allow the reaction to subside before continuing.

  • Completion of Neutralization: After all the 2-Bromophenylacetyl chloride has been added, allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

  • pH Verification: Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be between 6.0 and 8.0. If the solution is still acidic, slowly add more sodium bicarbonate or sodium carbonate solution until the desired pH is reached.

  • Final Disposal: Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of running water (at least 20 parts water to 1 part neutralized solution).[9] However, always consult and adhere to your institution's and local regulations for aqueous waste disposal.

Disposal of Large Quantities and Contaminated Materials

For larger quantities of 2-Bromophenylacetyl chloride (≥ 5 g or 5 mL), in-lab neutralization is not recommended due to the potential for a large, uncontrollable exothermic reaction. In these cases, the material must be disposed of as hazardous waste through a licensed disposal service.

Procedure for Large Quantities:
  • Containerization: Ensure the 2-Bromophenylacetyl chloride is in a securely sealed, properly labeled container. The container must be made of a material compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: 2-Bromophenylacetyl Chloride" and include the appropriate hazard pictograms (e.g., corrosive, irritant).[10]

  • Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.[10]

  • Professional Disposal: Arrange for pickup and disposal by your institution's environmental health and safety office or a certified hazardous waste disposal company.[11]

Contaminated Materials: Any materials, such as pipette tips, absorbent pads, or contaminated labware, that come into contact with 2-Bromophenylacetyl chloride must also be treated as hazardous waste. These items should be collected in a sealed, labeled container and disposed of through the hazardous waste stream.

Regulatory Compliance

Disposal of 2-Bromophenylacetyl chloride and its reaction byproducts is subject to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is managed and disposed of in compliance with these regulations. Always consult your institution's environmental health and safety department for specific guidance.

References

  • New Jersey Department of Health and Senior Services. (2002, January). Hazardous Substance Fact Sheet: Phenylacetyl Chloride. Retrieved from [Link]

  • Loba Chemie. (2021, October 7). PHENYLACETYL CHLORIDE - Safety Data Sheet. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • PubChem. 2-Bromophenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/OrganicChemistry. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Oakwood Chemical. Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]

  • Khan Academy. Reactions of acyl chlorides. Retrieved from [Link]

  • Wikipedia. Acyl chloride. Retrieved from [Link]

  • Khan Academy. Preparation of acyl (acid) chlorides. Retrieved from [Link]

  • PubChem. (2R)-2-bromo-2-phenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.